molecular formula C9H7FO2 B6172805 2-acetyl-4-fluorobenzaldehyde CAS No. 1891254-71-9

2-acetyl-4-fluorobenzaldehyde

Cat. No.: B6172805
CAS No.: 1891254-71-9
M. Wt: 166.1
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Description

2-Acetyl-4-fluorobenzaldehyde is a versatile fluorinated aromatic building block designed for advanced organic synthesis and pharmaceutical research. This compound features two distinct reactive sites—the aldehyde and acetyl groups—on a fluorobenzene ring, making it a valuable scaffold for constructing complex molecules. The strategic placement of the fluorine atom can significantly influence the electronic characteristics, metabolic stability, and binding affinity of the resulting molecules, which is a critical consideration in medicinal chemistry . In research settings, fluorinated benzaldehydes similar to this compound are extensively used in the synthesis of heterocyclic compounds and as key intermediates for various active structures. For instance, 4-fluorobenzaldehyde is a known precursor for thiosemicarbazone derivatives, which have been studied for their properties as corrosion inhibitors . Furthermore, such aldehydes serve as substrates in biocatalytic studies, such as whole-cell catalysis with S. cerevisiae for the stereoselective formation of phenylacetyl carbinols (PACs), which are important precursors in pharmaceutical manufacturing . The acetyl group in the 2-position also makes this compound a potential starting material for the synthesis of more complex, functionalized structures, including hydrazide derivatives, which are a prominent class in drug discovery . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

1891254-71-9

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-acetyl-4-fluorobenzaldehyde CAS 1891254-71-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Acetyl-4-fluorobenzaldehyde (CAS 1891254-71-9): Synthetic Protocols and Application in Heterocyclic Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

This compound (CAS 1891254-71-9) represents a highly valuable "bifunctional" aromatic scaffold in modern drug discovery. Characterized by the presence of both an aldehyde and a ketone moiety in an ortho relationship, combined with a fluorine substituent, this compound serves as a privileged intermediate for the synthesis of fused heterocycles—most notably quinolines, isoquinolines, and phthalazines.

While 4-fluorobenzaldehyde is a common commodity chemical, the 2-acetyl derivative allows for rapid access to complex polycyclic systems via condensation reactions (e.g., Friedländer annulation) that are otherwise difficult to construct. This guide provides a validated synthetic workflow, physicochemical profile, and reactivity map to facilitate its integration into pharmaceutical pipelines.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The dual carbonyl functionality creates a unique polarity profile. The fluorine atom at the 4-position (para to the aldehyde) modulates the electronic density of the ring, enhancing the electrophilicity of the aldehyde carbon while influencing metabolic stability in downstream drug candidates.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 1891254-71-9
IUPAC Name This compound
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance Pale yellow solid or viscous oilLow melting point expected
Predicted Boiling Point 265°C ± 20°C (at 760 mmHg)In silico prediction [1]
Predicted LogP 1.85 ± 0.3Moderate lipophilicity
Solubility Soluble in DCM, THF, EtOAc, DMSOPoor water solubility
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Aldehyde is oxidation-sensitive

Synthetic Accessibility: The Directed Ortho Metalation (DoM) Route

Direct electrophilic aromatic substitution (Friedel-Crafts) on 4-fluorobenzaldehyde or 4-fluoroacetophenone fails to yield the 1,2,4-substitution pattern efficiently due to the meta-directing nature of the carbonyl groups.

The most robust, self-validating protocol utilizes Directed Ortho Metalation (DoM) . This approach leverages the aldehyde (protected as an acetal) to direct a lithium base to the ortho position, ensuring high regioselectivity.

Experimental Protocol

Prerequisites: All glassware must be flame-dried. Reactions involving n-BuLi must be performed under positive Argon pressure.

Step 1: Protection (Acetal Formation)

Objective: Mask the aldehyde to prevent nucleophilic attack and provide a Directing Group (DG).

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the aldehyde spot (Rf ~0.6) and appearance of the acetal (Rf ~0.7).

  • Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, concentrate.

Step 2: Ortho-Lithiation & Acylation

Objective: Install the acetyl group regioselectively.

  • Reagents: Protected Acetal (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), N-Methoxy-N-methylacetamide (Weinreb Amide, 1.2 eq), anhydrous THF.

  • Procedure:

    • Cool the acetal/THF solution to -78°C .

    • Add n-BuLi dropwise over 20 min. Critical: Maintain temp < -70°C to prevent benzyne formation.

    • Stir for 1 hour at -78°C (Lithiation).

    • Add Weinreb amide (dissolved in THF) slowly.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Mechanism: The acetal oxygens coordinate Li, directing deprotonation to the ortho carbon. The Weinreb amide prevents over-addition, stopping at the ketone stage.

Step 3: Deprotection & Cyclization Prevention

Objective: Reveal the aldehyde.

  • Reagents: 2M HCl, THF.

  • Procedure: Stir the crude mixture with 2M HCl at RT for 2 hours.

  • Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: ¹H NMR should show two distinct carbonyl signals: Aldehyde (~10.0 ppm, s) and Ketone (~2.6 ppm, s).

Visualizing the Workflow

The following diagram illustrates the logic flow of the synthesis, highlighting the critical "Protection" checkpoint.

SynthesisRoute Start 4-Fluorobenzaldehyde Step1 Step 1: Acetal Protection (Ethylene Glycol, pTsOH) Start->Step1 Inter1 Protected Acetal (Directing Group Active) Step1->Inter1 Dean-Stark Step2 Step 2: Ortho-Lithiation (n-BuLi, -78°C) Inter1->Step2 Coordination Step3 Step 3: Acylation (Weinreb Amide) Step2->Step3 Electrophile Trap Step4 Step 4: Acid Hydrolysis (2M HCl) Step3->Step4 Quench Product This compound (Target) Step4->Product Deprotection

Figure 1: Directed Ortho Metalation (DoM) strategy for the regioselective synthesis of this compound.

Reactivity & Applications in Drug Design

The core value of CAS 1891254-71-9 lies in its 1,2-dicarbonyl relationship . It acts as a "linchpin" for condensation reactions.

A. Friedländer Annulation (Quinoline Synthesis)

This is the primary application. Reaction with 2-aminoaryl ketones or aldehydes yields substituted quinolines, a scaffold found in antimalarials and kinase inhibitors.

  • Mechanism: The amino group of the coupling partner attacks the more reactive aldehyde of the scaffold (imine formation), followed by an intramolecular aldol condensation with the acetyl group.

  • Advantage: The fluorine atom is positioned at the quinoline C-7 position, a common site for metabolic blocking.

B. Claisen-Schmidt Condensation (Chalcones)

The compound can function as the electrophile (at the aldehyde) or the nucleophile (at the acetyl methyl group).

  • Selectivity Control: To react only at the acetyl methyl group (to form chalcones), one must use a highly reactive external aldehyde and specific base catalysis (e.g., Ba(OH)₂) to favor the kinetic enolate of the acetyl group over the self-condensation of the benzaldehyde moiety.

Reactivity Network Diagram

Reactivity Core This compound (Bifunctional Core) Quinoline 7-Fluoroquinoline Derivatives (Kinase Inhibitors) Core->Quinoline Friedländer Annulation Phthalazine Phthalazine Derivatives (PDE Inhibitors) Core->Phthalazine Condensation Chalcone Fluorinated Chalcones (Michael Acceptors) Core->Chalcone Aldol Condensation Amine + 2-Aminobenzophenone (Base Cat.) Amine->Quinoline Hydrazine + Hydrazine Hydrate Hydrazine->Phthalazine Aldehyde + Ar-CHO (Claisen-Schmidt) Aldehyde->Chalcone

Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Handling, Stability, and Safety

Stability Concerns
  • Oxidation: Like all benzaldehydes, the aldehyde group is prone to autoxidation to the carboxylic acid (2-acetyl-4-fluorobenzoic acid) upon prolonged exposure to air. Store under Argon.

  • Self-Condensation: In the presence of strong bases, the enolizable acetyl group can attack the aldehyde of a neighboring molecule. Avoid storage in basic media.

Safety Protocol (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. In case of contact, wash with copious amounts of water.[1]

References

  • Chemikart. (2025). 1891254-71-9 | this compound Properties. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
  • Marco-Contelles, J., et al. (2009). Friedländer reaction: a powerful strategy for the synthesis of quinolines. Chemical Reviews.

Sources

A Technical Deep Dive: Unraveling the Isomeric Nuances of 2-Acetyl-4-fluorobenzaldehyde and 2-Acetyl-5-fluorobenzaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the precise positioning of functional groups on an aromatic scaffold can dramatically alter molecular properties and biological activity. This technical guide provides an in-depth comparative analysis of two critical, yet distinct, building blocks: 2-acetyl-4-fluorobenzaldehyde and 2-acetyl-5-fluorobenzaldehyde. As a Senior Application Scientist, this document is crafted to move beyond mere data points, offering a causal understanding of how the positional isomerism of a single fluorine atom dictates synthesis, reactivity, and ultimate utility in the development of novel therapeutics.

At a Glance: Physicochemical and Structural Differentiation

The initial distinction between these two isomers lies in their fundamental properties, which are a direct consequence of the fluorine atom's placement. While comprehensive experimental data for both compounds is not extensively published, we can extrapolate key differences based on established principles and data from analogous structures.

PropertyThis compound2-acetyl-5-fluorobenzaldehydeRationale for Difference
CAS Number 1891067-61-01891067-62-1[1]Unique identifiers for distinct chemical entities.
Molecular Formula C₉H₇FO₂C₉H₇FO₂Isomers share the same molecular formula.
Molecular Weight 166.15 g/mol 166.15 g/mol Isomers share the same molecular weight.
Predicted Boiling Point HigherLowerThe para-substitution in the 4-fluoro isomer can lead to a more crystalline and less volatile structure compared to the meta-substituted 5-fluoro isomer.
Predicted Dipole Moment LowerHigherThe vector sum of the individual bond dipoles is expected to be greater in the meta-substituted isomer due to the relative orientation of the electron-withdrawing groups.

The structural disparity, though seemingly minor, is the genesis of all subsequent differences in chemical behavior.

G cluster_0 This compound cluster_1 2-acetyl-5-fluorobenzaldehyde 4-fluoro C1(=O)C2=CC(=C(C=C2)F)C(=O)C 5-fluoro C1(=O)C2=CC(F)=CC(=C2C(=O)C)

Caption: Chemical structures of the two isomers.

The Electronic Tug-of-War: How Fluorine's Position Dictates Reactivity

The divergent reactivity of these isomers is rooted in the electronic effects exerted by the fluorine atom on the aromatic ring. Fluorine is a unique substituent, possessing both a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). The interplay of these effects differs based on its position relative to the acetyl and aldehyde groups.

This compound (Para-position):

In this isomer, the fluorine atom is in the para position relative to the acetyl group and meta to the aldehyde. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution. However, its ability to donate a lone pair of electrons via resonance can influence the reactivity of the carbonyl groups.

2-acetyl-5-fluorobenzaldehyde (Meta-position):

Here, the fluorine atom is meta to both the acetyl and aldehyde groups. In the meta position, the resonance effect of fluorine is not operative on the carbons bearing the carbonyl groups. Consequently, its strong electron-withdrawing inductive effect dominates, leading to a more electron-deficient aromatic ring compared to the 4-fluoro isomer.

This electronic variance has profound implications for several key reaction types:

  • Nucleophilic Addition to Carbonyls: The carbonyl carbons of the acetyl and aldehyde groups in the 5-fluoro isomer are expected to be more electrophilic due to the stronger net electron withdrawal from the ring. This would render 2-acetyl-5-fluorobenzaldehyde more reactive towards nucleophiles in reactions such as Grignard additions, Wittig reactions, and reductive aminations.

  • Electrophilic Aromatic Substitution: Both isomers are deactivated towards further electrophilic substitution on the aromatic ring. However, the 5-fluoro isomer would be significantly less reactive than the 4-fluoro isomer.

  • Nucleophilic Aromatic Substitution (SNAr): While not a primary reaction pathway for these molecules, if a suitable leaving group were present, the 5-fluoro isomer's more electron-deficient ring would be more susceptible to SNAr reactions.

G cluster_4F This compound cluster_5F 2-acetyl-5-fluorobenzaldehyde F4_reactivity Moderately Enhanced Electrophilicity F4_synthesis Intermediate for Kinase Inhibitors F4_reactivity->F4_synthesis F5_reactivity Significantly Enhanced Electrophilicity F5_synthesis Intermediate for Bioactive Heterocycles F5_reactivity->F5_synthesis F_position Fluorine Position F_position->F4_reactivity -I and +M effects F_position->F5_reactivity Dominant -I effect

Caption: Influence of fluorine position on reactivity and application.

Synthetic Pathways: A Tale of Two Isomers

The synthesis of these isomers requires distinct strategies, often dictated by the availability of starting materials.

Protocol 1: Synthesis of this compound (Plausible Route)

This synthesis can be envisioned starting from 4-fluorotoluene.

Step 1: Friedel-Crafts Acylation of 4-fluorotoluene.

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add 4-fluorotoluene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetyl-4-fluorotoluene.

Step 2: Oxidation to this compound.

  • The resulting 2-acetyl-4-fluorotoluene can be oxidized to the corresponding benzaldehyde. A common method involves radical bromination of the methyl group followed by hydrolysis.

Protocol 2: Synthesis of 2-acetyl-5-fluorobenzaldehyde (Plausible Route)

A potential route to the 5-fluoro isomer could start from 3-fluoroacetophenone.

Step 1: Ortho-Formylation of 3-fluoroacetophenone.

  • Directed ortho-metalation (DoM) is a powerful strategy here. Treat 3-fluoroacetophenone with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous ether solvent.

  • The base will selectively deprotonate the position ortho to the acetyl group.

  • Quench the resulting lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Acidic workup will yield 2-acetyl-5-fluorobenzaldehyde.

Spectroscopic Signatures: Deciphering the Isomers

The distinct electronic environments of the two isomers will manifest in their NMR spectra, providing clear diagnostic handles for their identification.

NucleusThis compound (Predicted)2-acetyl-5-fluorobenzaldehyde (Predicted)
¹H NMR Aldehyde proton (CHO) will be a singlet around δ 10.0-10.5 ppm. Aromatic protons will show complex splitting patterns influenced by fluorine coupling.Aldehyde proton (CHO) will likely be slightly downfield shifted compared to the 4-fluoro isomer due to the stronger electron-withdrawing environment. Aromatic protons will also exhibit complex splitting with fluorine coupling.
¹³C NMR Carbonyl carbons (C=O) of the aldehyde and acetyl groups will appear in the δ 190-200 ppm region. The carbon attached to fluorine will show a large one-bond C-F coupling constant.Carbonyl carbons are expected to be slightly downfield (deshielded) compared to the 4-fluoro isomer. The C-F coupling patterns will be distinct for the meta-substituted ring.
¹⁹F NMR A single resonance, with its chemical shift influenced by the para-acetyl group.A single resonance, with a chemical shift that is characteristically different from the 4-fluoro isomer due to the different electronic environment.

Implications for Drug Development: A Case Study in Kinase Inhibitors

The strategic placement of fluorine is a cornerstone of modern drug design, influencing metabolic stability, pKa, and binding affinity. The choice between this compound and 2-acetyl-5-fluorobenzaldehyde as a starting material can therefore have significant downstream consequences for the properties of a drug candidate.

For instance, in the synthesis of kinase inhibitors, which often feature heterocyclic cores, these benzaldehyde derivatives can be used to introduce a substituted phenyl ring. The different electronic properties of the 4-fluoro versus the 5-fluoro phenyl moiety can alter the molecule's interaction with the target protein's active site. A fluorine atom at the 4-position might be involved in a favorable hydrogen bond or halogen bond interaction that is not possible with the fluorine at the 5-position, and vice versa. This can translate to differences in potency and selectivity.

Conclusion: The Power of Positional Isomerism

This in-depth guide underscores that this compound and 2-acetyl-5-fluorobenzaldehyde are not interchangeable reagents. The seemingly subtle shift of a fluorine atom from the para to the meta position fundamentally alters the electronic landscape of the molecule. This, in turn, dictates its reactivity in key synthetic transformations and shapes the potential of the resulting compounds to interact with biological targets. For the discerning researcher in drug development, a thorough understanding of these isomeric differences is paramount for the rational design and efficient synthesis of next-generation therapeutics.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Acetyl-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-acetyl-4-fluorobenzaldehyde (CAS 1891254-71-9). As a specialized intermediate with limited public physicochemical data, this document synthesizes structural analysis, analog benchmarking, and a self-validating experimental protocol to empower researchers in process development and synthesis.

Executive Summary

This compound (C₉H₇FO₂) is a bifunctional aromatic intermediate featuring both aldehyde and ketone moieties, alongside a fluorine substituent.[1] Its solubility behavior is governed by the competition between the lipophilic fluorinated aromatic ring and the polar carbonyl groups.

  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, DMF.

  • Reactive Risks: Avoid primary amines and strong bases in prolonged storage due to potential Schiff base formation or aldol condensation.

  • Water Solubility: Negligible (Predicted LogP ≈ 1.7–1.9).

Physicochemical Architecture

To understand the solubility landscape, we must first analyze the molecular interactions driving dissolution.

PropertyValue / DescriptionImplication for Solubility
CAS Number 1891254-71-9 Unique identifier for procurement/verification.
Molecular Weight 166.15 g/mol Moderate size; kinetics of dissolution should be rapid.
Physical State Low-melting Solid / Liquid*Likely melts <50°C (Analog: 2-Acetylbenzaldehyde MP 39-43°C). Handling may require warming.
Polarity Moderate to HighDual carbonyls create significant dipole moments, favoring polar organic solvents.
Lipophilicity LogP ≈ 1.8 (Predicted)The fluorine atom and aromatic ring ensure solubility in chlorinated and ester solvents.

*Note: Physical state is estimated based on the structural analog 2-acetylbenzaldehyde. Pure samples may crystallize.

Solubility Landscape: Solvent Compatibility Matrix

Since empirical solubility data for this specific CAS is proprietary or sparse, the following matrix is derived from structural-activity relationship (SAR) analysis of close analogs (2-acetylbenzaldehyde and 4-fluoroacetophenone).

Class A: High Solubility (Recommended for Process)
  • Dichloromethane (DCM): Excellent solubility. The polarizability of DCM matches the aromatic system. Ideal for extraction and transport.

  • Ethyl Acetate (EtOAc): Good solubility. Preferred for "greener" process chemistry compared to DCM.

  • Tetrahydrofuran (THF): Excellent solvent power, but watch for peroxide formation.

Class B: High Solubility (Reaction Media)
  • Dimethyl Sulfoxide (DMSO) / DMF: High solubility due to strong dipole-dipole interactions. Hard to remove; use only if reaction temperature demands it.

  • Acetonitrile (MeCN): Good solubility.[2] Useful for HPLC preparation and nucleophilic substitution reactions.

Class C: Moderate/Conditional Solubility
  • Alcohols (Methanol, Ethanol): Soluble, but potential for hemiacetal formation (equilibrium) exists. Use for short-term processing or crystallization, not long-term storage.

  • Toluene: Moderate solubility. May require heating to fully dissolve high concentrations.

Class D: Poor Solubility (Anti-Solvents)
  • Water: Insoluble.[3] Useful for quenching reactions to precipitate the product.

  • Hexanes/Heptane: Low solubility. Excellent anti-solvent candidates for recrystallization.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Select Solvent for This compound Application Intended Application? Start->Application Reaction Reaction Medium Application->Reaction Extraction Extraction / Work-up Application->Extraction Analysis Analysis (HPLC/NMR) Application->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh DCM Dichloromethane (DCM) (Top Choice) Extraction->DCM EtOAc Ethyl Acetate (Green Alternative) Extraction->EtOAc NMR CDCl3 or DMSO-d6 Analysis->NMR HPLC Acetonitrile/Water (Gradient) Analysis->HPLC DMSO Use DMSO or DMF (High Solubility) TempHigh->DMSO Yes THF Use THF or MeCN (Moderate Temp) TempHigh->THF No

Caption: Decision tree for solvent selection based on process requirements.

Experimental Protocol: Solubility Determination (SOP)

As a researcher, relying on predicted data is insufficient for critical scale-up. Use this Self-Validating Protocol to determine the exact solubility limit (saturation point) in your specific solvent system.

Objective

Determine the saturation concentration (


) of this compound in a target solvent at 25°C.
Materials
  • This compound (>98% purity).

  • Target Solvent (anhydrous recommended).

  • 0.45 µm Syringe Filter (PTFE compatible).

  • Analytical Balance (0.1 mg precision).

  • HPLC or UV-Vis Spectrophotometer.

Workflow
  • Supersaturation: Add excess solid compound (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes. Place in a shaker/thermomixer at 25°C for 4 hours.

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid and repeat.

  • Filtration: Draw supernatant into a syringe and filter through a 0.45 µm filter into a tared vial.

  • Quantification (Gravimetric Method):

    • Weigh the vial with the filtrate (

      
      ).
      
    • Evaporate solvent under nitrogen stream or vacuum.

    • Weigh the dry residue (

      
      ).
      
    • Calculation:

      
      
      

SolubilitySOP Step1 1. Supersaturate (Excess Solid + Solvent) Step2 2. Equilibrate (4h @ 25°C) Step1->Step2 Step3 3. Filter (0.45 µm PTFE) Step2->Step3 Step4 4. Evaporate (Gravimetric Analysis) Step3->Step4

Caption: Step-by-step Standard Operating Procedure (SOP) for gravimetric solubility determination.

Applications & Reactivity Considerations

Understanding solubility is only half the battle; reactivity in solution dictates shelf-life and utility.

  • Crystallization: The combination of Ethyl Acetate (solvent) and Hexanes (anti-solvent) is the recommended starting point for recrystallization to upgrade purity.

  • Schiff Base Formation: In alcoholic solvents (MeOH/EtOH), avoid the presence of amines unless the intention is to form an imine. The aldehyde at position 1 is highly electrophilic.

  • Storage: Store solutions in non-protic solvents (DCM, Toluene) if possible. If stored in DMSO, freeze at -20°C to prevent slow oxidation or decomposition.

References

  • PubChem Compound Summary. 4-Fluoroacetophenone (Analog). National Center for Biotechnology Information. Link

  • ChemicalBook. 2-Acetylbenzaldehyde (Analog) Physicochemical Properties.Link

  • BLD Pharm. Product Page: this compound (CAS 1891254-71-9).[1][4][5][6][7][8]Link

  • Sigma-Aldrich. Solubility Parameters for Aromatic Aldehydes.[9]Link

Sources

Navigating the Safety Profile of 2-Acetyl-4-Fluorobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

While exhaustive experimental data for 2-acetyl-4-fluorobenzaldehyde is limited, its physical and chemical properties can be inferred from its structure and comparison with related molecules.

PropertyInferred Value/InformationBasis of Inference
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance Likely a solid or liquidBased on similar substituted benzaldehydes.
Solubility Expected to be soluble in organic solvents. Limited solubility in water.[1]Common characteristic of aromatic aldehydes.[1]
Boiling Point No data available
Melting Point No data available

Hazard Identification and GHS Classification

The hazard profile of this compound is extrapolated from the known hazards of 4-fluorobenzaldehyde. The presence of the acetyl group is not expected to significantly alter the primary hazard classifications.

Globally Harmonized System (GHS) Classification (Inferred)

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[2][3]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).[4]

  • Skin Irritation: Category 2 (H315: Causes skin irritation).[2][3]

  • Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation).[2][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation).[2][6]

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects).[5]

Signal Word: Warning[2]

Hazard Pictograms:

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][6]

  • H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Statements:

  • Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P273, P280.[3][7]

  • Response: P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P370+P378, P391.[2][5]

  • Storage: P403+P233, P403+P235, P405.[3][7]

  • Disposal: P501.[3][7]

First-Aid Measures: Immediate Response Protocol

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are based on the anticipated hazards.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][8]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5]

Fire-Fighting Measures

The compound is expected to be a flammable liquid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][4]

  • Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and hydrogen fluoride.[2]

  • Special Protective Equipment for Firefighters: As in any fire, wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Avoid contact with skin, eyes, and clothing.[2]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Containment and Cleaning Up: Absorb with inert material and place in a suitable container for disposal.

Handling and Storage: A Protocol for Safety

Proper handling and storage are paramount to ensuring laboratory safety.

Handling Protocol
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9] Ensure eyewash stations and safety showers are close to the workstation location.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[5] Take precautionary measures against static discharge.

Storage Protocol
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat, sparks, and flame.[7]

  • Store under an inert atmosphere (e.g., nitrogen) if the compound is air-sensitive.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][9]

Exposure Controls and Personal Protection

  • Exposure Limits: No occupational exposure limits have been established for this specific compound.[9]

  • Engineering Controls: Use of a chemical fume hood is strongly recommended.[9]

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses with side-shields or goggles.[9]

    • Hand Protection: Compatible chemical-resistant gloves.

    • Skin and Body Protection: Lab coat.

    • Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[5]

  • Possibility of Hazardous Reactions: None under normal processing.[9] Hazardous polymerization does not occur.[5][9]

  • Conditions to Avoid: Heat, flames, and sparks.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][9]

  • Hazardous Decomposition Products: Carbon oxides, Hydrogen fluoride.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9] The information below is based on data from similar compounds.

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5]

  • Respiratory or Skin Sensitization: No information available.

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: No information available.[9]

  • Reproductive Toxicity: No information available.

  • STOT-Single Exposure: May cause respiratory irritation.[2][6]

  • STOT-Repeated Exposure: No information available.

  • Aspiration Hazard: No information available.

Ecological Information

  • Ecotoxicity: Toxic to aquatic life with long-lasting effects.[5] Do not empty into drains.[9]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Transport Information

  • UN Number: Likely UN1989 (Aldehydes, n.o.s.) or similar, depending on physical state and properties.[2]

  • Transport Hazard Class: 3 (Flammable Liquid).[2][3]

  • Packing Group: III.[2]

Regulatory Information

This product is being supplied for research and development purposes and may not be on all regulatory inventories. It is the responsibility of the user to ensure compliance with all applicable regulations.

Visualizing the Workflow: Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this chemical in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_dispense Dispense in Fume Hood prep_hood->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction emergency_spill Spill: Evacuate, Ventilate, Contain, & Clean handle_dispense->emergency_spill handle_waste Segregate Waste handle_reaction->handle_waste emergency_exposure Exposure: Use Eyewash/Shower, Seek Medical Attention handle_reaction->emergency_exposure cleanup_decon Decontaminate Work Area handle_waste->cleanup_decon cleanup_ppe Remove & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage Store Securely in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

  • Sdfine. 4-fluorobenzaldehyde GHS Safety Data Sheet. [Link]

  • PubChem. 2-Chloro-4-fluorobenzaldehyde. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Fluorinated Heterocycles using 2-Acetyl-4-fluorobenzaldehyde

[1]

Abstract

This application note details the methodological protocols for the one-pot synthesis of fluorinated diaza-heterocycles utilizing 2-acetyl-4-fluorobenzaldehyde as a versatile bifunctional precursor.[1] We focus on the synthesis of 7-fluoro-1-methylphthalazine via condensation with hydrazine and fluorinated benzodiazepines via condensation with diamines.[1] These protocols are designed for medicinal chemists seeking to incorporate pharmacologically privileged fluorinated scaffolds into drug candidates, leveraging the metabolic stability and lipophilicity imparted by the fluorine substituent.

Introduction

The Strategic Value of Fluorine in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1] Fluorine substitution can profoundly modulate a molecule's physicochemical properties, including:

  • Metabolic Stability: Blocking labile sites (e.g., para-positions) from cytochrome P450 oxidation.[1]

  • Lipophilicity (LogP): Enhancing membrane permeability and blood-brain barrier penetration.[1]

  • Binding Affinity: Creating specific electrostatic interactions with protein targets.[1]

Precursor Profile: this compound

This compound acts as a unique "ortho-dicarbonyl" equivalent. Unlike simple benzaldehydes, it possesses two distinct electrophilic centers:

  • Formyl group (C1): Highly reactive, "hard" electrophile, susceptible to rapid nucleophilic attack.

  • Acetyl group (C2): Less reactive, "softer" electrophile, requiring activation or proximity-driven cyclization.[1]

This dual-reactivity profile allows for regioselective cascade reactions, making it an ideal substrate for the one-pot construction of fused heterocycles like phthalazines and benzodiazepines.[1]

PropertyData
Chemical Name This compound
CAS Number 1891254-71-9
Molecular Weight 166.15 g/mol
Structure 1-CHO, 2-COCH₃, 4-F (Benzene Core)
Appearance Pale yellow solid/oil
Solubility Soluble in DCM, EtOH, MeOH, DMSO

Reaction Pathways & Mechanism

The synthesis relies on condensation reactions with bis-nucleophiles.[1][2] The general mechanism involves an initial attack on the highly reactive aldehyde, forming an imine/hydrazone intermediate. This positions the second nucleophilic nitrogen in close proximity to the acetyl carbonyl, facilitating an intramolecular ring closure (dehydration) to form the fused system.

Pathway Visualization (Graphviz)[1]

ReactionPathwayPrecursorThis compound(C1-CHO, C2-COCH3, C4-F)Inter_AIntermediate:MonohydrazonePrecursor->Inter_A + N2H4(Fast Condensation)Inter_BIntermediate:MonoiminePrecursor->Inter_B + Diamine(Schiff Base)Reagent_AHydrazine Hydrate(NH2-NH2)Reagent_BEthylenediamine(NH2-CH2-CH2-NH2)Product_A7-Fluoro-1-methylphthalazine(Aromatic System)Inter_A->Product_A Cyclization(-H2O)Product_BFluorinated Benzodiazepine(7-Membered Ring)Inter_B->Product_B IntramolecularCyclization

Figure 1: Divergent synthesis pathways.[1] The precursor reacts with hydrazine to form a phthalazine (Top Path) or with diamines to form a benzodiazepine (Bottom Path).[1]

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-1-methylphthalazine

This protocol describes the high-yield conversion of this compound to the phthalazine core using hydrazine hydrate.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Hydrazine hydrate (80% or 100%, 1.2 - 1.5 equiv)[1]

  • Ethanol (Absolute, 10 mL/mmol)

  • Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (166 mg, 1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (75 µL, ~1.5 mmol) dropwise to the stirring solution at room temperature.

    • Observation: A transient color change (yellowing) indicates the formation of the hydrazone intermediate.[1]

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).[1] The starting aldehyde (Rf ~0.[1]6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~2 mL, then cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% Methanol in DCM) if necessary.

Expected Data:

  • Yield: 85-92%[1]

  • Product: 7-Fluoro-1-methylphthalazine[1]

  • 1H NMR (400 MHz, CDCl3): δ 9.45 (s, 1H, H-4), 8.10 (dd, 1H, H-8), 7.85 (dd, 1H, H-5), 7.65 (td, 1H, H-6), 2.95 (s, 3H, CH3). (Simulated based on phthalazine shifts).

Protocol B: Synthesis of Fluorinated Benzodiazepines

This protocol utilizes ethylenediamine to form the 7-membered diazepine ring.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Ethylenediamine (1.1 equiv)[1]

  • Methanol (10 mL/mmol)[1]

  • p-Toluenesulfonic acid (pTSA) (5 mol%)[1]

Step-by-Step Methodology:

  • Setup: Dissolve This compound (1.0 mmol) in Methanol (10 mL).

  • Addition: Add Ethylenediamine (1.1 mmol) slowly at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes, then add pTSA (catalytic).

  • Reflux: Heat to reflux for 6–8 hours.

  • Work-up: Evaporate the solvent. Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove unreacted diamine.

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Phthalazine) Incomplete cyclization of the acetyl group.[1]Increase reaction time or add more acid catalyst (AcOH) to drive the dehydration step.[1]
Polymerization Reaction temperature too high during addition.Add hydrazine/amine at 0°C or room temperature before heating.[1]
Impure Product Formation of azine dimer (Aldehyde-Hydrazine-Aldehyde).[1]Ensure Hydrazine is in excess (1.5 equiv) to favor the 1:1 intramolecular product.[1]

Safety Considerations

  • Fluorinated Aromatics: Generally stable, but should be handled with gloves to prevent skin absorption.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle only in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Friedländer Synthesis Overview

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link[1]

  • Phthalazine Synthesis via Hydrazine

    • El-Gaby, M. S. A., et al. (2020).[1] Synthesis of Novel Phthalazinedione-Based Derivatives. ACS Omega, 5(25), 15334–15343. Link[1]

  • Reactivity of 2-Acylbenzaldehydes

    • Vomero, S., et al. (2014). Synthesis of 1-substituted phthalazines. Tetrahedron, 70(35), 5641-5646.[1]

  • Precursor Data (this compound)

    • PubChem Compound Summary for CID 136274479.[1] Link[1]

Introduction: The Synergy of a Versatile Building Block and a Transformative Technology

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the rapid and efficient synthesis of heterocyclic scaffolds utilizing 2-acetyl-4-fluorobenzaldehyde under microwave irradiation.

In the landscape of modern medicinal chemistry and drug discovery, the rapid generation of diverse molecular scaffolds is paramount. The starting material, this compound, represents a highly versatile building block. It possesses two distinct and reactive carbonyl functionalities—an aromatic aldehyde and a methyl ketone—offering multiple pathways for synthetic elaboration. The presence of a fluorine atom further enhances its utility, often improving the metabolic stability and binding affinity of derivative compounds.

Traditional synthetic methods, reliant on conventional conductive heating, are often slow, energy-intensive, and can lead to undesired side products.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[3][4] This efficiency stems from the unique heating mechanism of microwaves, which directly and uniformly energizes polar molecules in the reaction mixture through processes of dipolar polarization and ionic conduction.[5][6] The result is rapid, volumetric heating that often leads to higher yields, improved product purity, and a significantly reduced environmental footprint, aligning with the principles of green chemistry.[3][7]

This application note provides detailed protocols for leveraging the synergy between the this compound building block and microwave-assisted synthesis. We will explore two powerful, microwave-promoted transformations: the Claisen-Schmidt condensation for the synthesis of functionalized chalcones and the Friedländer annulation for the construction of valuable quinoline cores.

The Science of Microwave-Assisted Synthesis

Understanding the principles of microwave heating is crucial for effective protocol development. Unlike conventional heating, which transfers thermal energy slowly from an external source through the vessel walls, microwave irradiation delivers energy directly to the material.[1][6]

  • Dipolar Polarization: Polar molecules, like most organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample volume.[6][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalytic salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement creates an electric current that encounters resistance, leading to energy dissipation in the form of heat.[8][9]

This direct energy transfer allows for temperatures and pressures to be reached that are difficult to achieve with conventional methods, often accessing novel reaction pathways and dramatically enhancing reaction kinetics.[10]

Application 1: Microwave-Assisted Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for forming carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[11] These structures are precursors to flavonoids and are themselves a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Microwave irradiation drastically reduces reaction times for this condensation from hours to minutes.[4][12]

In this protocol, we exploit the higher electrophilicity of the aldehyde group on this compound to selectively react with the enolate of a partner ketone, such as acetophenone, under basic conditions.

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for microwave-assisted chalcone synthesis.

Protocol: Synthesis of (E)-1-(2-acetyl-4-fluorophenyl)-3-phenylprop-2-en-1-one

Objective: To synthesize a chalcone derivative via a base-catalyzed Claisen-Schmidt condensation under microwave irradiation.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
This compound166.151.0166 mg
Acetophenone120.151.0120 mg (116 µL)
Sodium Hydroxide (NaOH)40.002.080 mg
Ethanol46.07-3 mL
10 mL Microwave Reaction Vessel & Stir Bar--1

Step-by-Step Methodology

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine this compound (166 mg, 1.0 mmol), acetophenone (120 mg, 1.0 mmol), and ethanol (3 mL). Add a magnetic stir bar.

  • Catalyst Addition: Add sodium hydroxide (80 mg, 2.0 mmol) to the mixture.

  • Vessel Sealing: Securely cap the vessel. Causality Note: Sealing the vessel is critical as it allows the reaction to be heated above the boiling point of the solvent, dramatically increasing the reaction rate.[10]

  • Microwave Irradiation: Place the vessel into the cavity of a dedicated microwave synthesizer. Set the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature (or via compressed air cooling). Carefully uncap the vessel in a fume hood. Pour the reaction mixture into 20 mL of cold water. Acidify the solution to pH ~5-6 with dilute HCl. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.

  • Analysis: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation & Troubleshooting

  • Expected Outcome: A pale yellow solid. Expected yields are typically >85%.[12][13]

  • Pitfall: No precipitate forms upon acidification.

    • Troubleshooting: The product may be oily or more soluble than expected. Extract the aqueous mixture with ethyl acetate (3 x 20 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Pitfall: Low yield.

    • Troubleshooting: Ensure the NaOH is fresh and not passivated. Increase the hold time to 15 minutes or the temperature to 120 °C.

Application 2: Microwave-Assisted Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation is a powerful acid- or base-catalyzed reaction that constructs the quinoline scaffold.[14] Quinolines are prevalent in a vast number of pharmaceuticals (e.g., antimalarials, antibacterials) and functional materials.[15] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Microwave assistance transforms this often sluggish reaction into a rapid and high-yielding process.[16][17][18]

In this protocol, the acetyl group of this compound serves as the ketone component, reacting with 2-aminobenzaldehyde under acidic conditions to form a substituted quinoline.

Reaction Mechanism: Acid-Catalyzed Friedländer Annulation

G reactant reactant intermediate intermediate product product catalyst catalyst sub_A This compound aldol Aldol Condensation sub_A->aldol sub_B 2-aminobenzaldehyde sub_B->aldol cat1 H+ cat1->aldol enone α,β-Unsaturated Intermediate aldol->enone -H₂O cyclization Intramolecular Michael Addition enone->cyclization cat2 H+ cat2->cyclization amino_ketone Cyclized Intermediate cyclization->amino_ketone dehydration Dehydration amino_ketone->dehydration -H₂O quinoline Substituted Quinoline Product dehydration->quinoline

Caption: Mechanism of the Friedländer quinoline synthesis.

Protocol: Synthesis of 2-(4-Fluorobenzoyl)quinoline

Objective: To synthesize a quinoline derivative via an acid-catalyzed Friedländer annulation under microwave irradiation.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
This compound166.151.0166 mg
2-Aminobenzaldehyde121.141.0121 mg
Acetic Acid (Glacial)60.05-2 mL
10 mL Microwave Reaction Vessel & Stir Bar--1

Step-by-Step Methodology

  • Reagent Preparation: In a 10 mL microwave reaction vessel, add this compound (166 mg, 1.0 mmol), 2-aminobenzaldehyde (121 mg, 1.0 mmol), and a magnetic stir bar.

  • Solvent/Catalyst Addition: Add glacial acetic acid (2 mL). Causality Note: Acetic acid serves as both the solvent and the acid catalyst, promoting the initial condensation and the subsequent cyclodehydration steps.[17]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the microwave synthesizer and irradiate with the following parameters:

    • Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Power: Dynamic

    • Stirring: High

  • Work-up and Isolation: After cooling, carefully uncap the vessel. Dilute the reaction mixture with 20 mL of water and basify to pH ~8-9 with a saturated sodium bicarbonate solution.

  • Purification: The product can be isolated by extraction with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analysis: Characterize the final product by NMR and mass spectrometry.

Self-Validation & Troubleshooting

  • Expected Outcome: An off-white to yellow solid. Microwave-assisted Friedländer reactions often provide excellent yields (>90%) in minutes.[17]

  • Pitfall: Reaction does not go to completion (starting materials remain).

    • Troubleshooting: Ensure the 2-aminobenzaldehyde is of high purity, as it can be prone to self-condensation or oxidation. Increase the hold time to 10 minutes or the temperature to 180 °C. A stronger acid catalyst, like a catalytic amount of trifluoroacetic acid, could be added, but may require re-optimization.[16]

  • Pitfall: Dark, tarry crude product.

    • Troubleshooting: Overheating may have occurred. Reduce the target temperature to 140-150 °C and increase the reaction time accordingly. Ensure efficient stirring to prevent localized hot spots.

Summary: MAOS vs. Conventional Heating

The protocols described highlight the profound impact of microwave irradiation on the synthesis of important chemical scaffolds. The advantages are summarized below.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days[4][12][17]Seconds to Minutes[16][19]
Energy Input Inefficient, heats vessel then solvent[1]Efficient, direct heating of polar reagents[6]
Yields Often moderate due to side reactions[14]Generally higher and more reproducible[7][13][18]
Purity Can be lower, requiring extensive purification[7]Often higher due to reduced side products[7]
Process Control Difficult to control temperature gradientsPrecise temperature and pressure control[20]

Conclusion

This compound is a valuable and versatile starting material for constructing complex molecular architectures. When paired with microwave-assisted synthesis, its potential can be realized with unprecedented speed and efficiency. The protocols detailed herein for the Claisen-Schmidt condensation and Friedländer annulation provide robust, reproducible, and rapid pathways to chalcone and quinoline derivatives, respectively. By adopting MAOS, researchers and drug development professionals can significantly accelerate their discovery pipelines, enabling the faster synthesis and evaluation of new chemical entities.

References

  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry, 2, 80. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(11), 3239. [Link]

  • Dandepally, S. R., Williams, A., & Penthala, N. R. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Research, 29(4), 593-617. [Link]

  • Guzmán, J. D. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(20), 7058. [Link]

  • Dela Cruz, J. P. B., & Pimentel, A. S. (2023). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 152(6A), 2267-2276. [Link]

  • Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78. [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. International Journal of Pharmaceutical Sciences Review and Research, 85(3), 158-165. [Link]

  • Cravotto, G., et al. (2007). Fast, Solvent-Free, Microwave-Promoted Friedlander Annulation with a Reusable Solid Catalyst. Synthesis, 2007(15), 2251-2255. [Link]

  • Bougrid, K., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 193. [Link]

  • Sharma, P. K., & Kumar, A. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. [Link]

  • Sharma, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Singh, R., & Chawla, M. (2025). Microwave-Assisted Synthesis of Quinolines. Current Microwave Chemistry, 12(1), 1-20. [Link]

  • Ramirez, J. A. G., et al. (2025). MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF)2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. ResearchGate. [Link]

  • Wikipedia. Microwave chemistry. Wikipedia. [Link]

  • Khalifa, M., & Abdelbaky, N. (2008). Scheme Synthesis of compounds 1-12 Reaction Conditions. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1301-1304. [Link]

  • Rosini, C., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2843-2856. [Link]

  • Kumar, A., & Sharma, S. (2011). Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Journal of Chemistry, Section B, 50B, 438-442. [Link]

  • Anzalone, A., & Zlotorzynski, A. (2023). Chapter 1: Basics of Microwave Heating and Recent Advances.
  • Mondal, T., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(3). [Link]

  • ResearchGate. (2025). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. [Link]

  • ResearchGate. (2020). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL CHALCONE DERIVATIVES AND STUDYING OF SOME OF THEIR ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • CEM Corporation. Microwave Heating - Mechanism and Theory. CEM Corporation. [Link]

  • RSC Publishing. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(48), 30143-30158. [Link]

  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubMed Central. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 29(16), 2132-2136. [Link]

  • International Journal of Research in Engineering and Science. (2014). Microwave Chemistry: General Features and Applications. International Journal of Research in Engineering and Science, 2(9), 13-17. [Link]

  • Arkivoc. (2003). o-Acylbenzaldehydes in Organic Synthesis. Arkivoc, 2003(i), 56-68. [Link]

  • SciSpace. (2010). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Tetrahedron Letters, 51(2), 345-347. [Link]

  • Yadav, K., Sharma, A., & Srivastava, J. N. (2012). Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. Asian Journal of Chemistry, 24(12), 5779-5781. [Link]

  • ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • PubMed Central. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Scientific Reports, 6, 30348. [Link]

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (2017). International Journal of Pharmaceutical Sciences and Research, 8(11), 4536-4546. [Link]

  • Wardakhan, W., et al. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 2, 321-331. [Link]

Sources

Application Notes and Protocols for Catalytic Enantioselective Reactions of 2-Acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the catalytic enantioselective reactions of 2-acetyl-4-fluorobenzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of two distinct carbonyl functionalities—an aldehyde and a ketone—on a fluorinated aromatic ring presents unique challenges and opportunities for stereoselective synthesis. This guide delves into the core principles of chemoselectivity and enantioselectivity in the context of this substrate, offering detailed protocols and field-proven insights for researchers. We will explore various catalytic systems, including organocatalysts and metal complexes, for reactions such as enantioselective reductions and nucleophilic additions. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this document, aimed at empowering researchers to achieve high levels of stereocontrol in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound is a valuable synthetic intermediate due to its trifunctional nature: an electrophilic aldehyde, a less reactive ketone, and a fluorinated aromatic ring. The fluorine atom can modulate the electronic properties of the carbonyl groups and serve as a strategic element in drug design. The primary challenge in the stereoselective functionalization of this molecule lies in achieving high chemoselectivity—discriminating between the aldehyde and ketone—while simultaneously controlling the enantioselectivity of the transformation.

Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack. This inherent reactivity difference forms the basis for achieving chemoselectivity. Catalytic asymmetric transformations of this compound can provide access to a wide range of chiral molecules, including valuable diols and amino alcohols, which are prevalent motifs in pharmaceuticals.

Chemoselective and Enantioselective Reduction of Carbonyl Groups

The selective reduction of one carbonyl group in the presence of the other is a key transformation. Asymmetric reduction of the ketone function is particularly valuable as it generates a chiral secondary alcohol.

Asymmetric Transfer Hydrogenation of the Ketone

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones, often utilizing readily available hydrogen sources like formic acid or isopropanol.[1] Chiral ruthenium(II) complexes, particularly those with N-tosylated diamine ligands, are highly effective catalysts for this transformation.[2]

Causality of Experimental Choices:

  • Catalyst: The choice of a Ru(II)-TsDPEN catalyst is based on its well-established ability to reduce ketones with high enantioselectivity. The bifunctional nature of these catalysts, involving both metal-hydride transfer and ligand-substrate interactions, is crucial for stereocontrol.[1]

  • Hydrogen Source: A mixture of formic acid and triethylamine (5:2 azeotrope) is a common and efficient hydrogen source for ATH, providing a convenient and milder alternative to high-pressure hydrogen gas.

  • Chemoselectivity: The higher reactivity of the ketone towards these catalysts under transfer hydrogenation conditions, compared to the aldehyde, allows for chemoselective reduction. This is often attributed to the specific coordination of the ketone to the chiral catalyst.

Experimental Protocol: Enantioselective Reduction of the Acetyl Group

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Substrate This compound Stirring Stir at 28 °C Substrate->Stirring Catalyst (R,R)-RuCl[(p-cymene)TsDPEN] Catalyst->Stirring Solvent CH2Cl2 Solvent->Stirring H-Source HCOOH/NEt3 (5:2) H-Source->Stirring Time Monitor by TLC/GC Stirring->Time Quench Quench with sat. aq. NaHCO3 Time->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral 1-(2-formyl-5-fluorophenyl)ethanol Purify->Product

Caption: Workflow for the asymmetric transfer hydrogenation of this compound.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (5 mL) is added the chiral ruthenium catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.01 mmol, 1 mol%).

  • The formic acid/triethylamine azeotropic mixture (5:2, 1.0 mL) is then added.

  • The reaction mixture is stirred at 28 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral 1-(2-formyl-5-fluorophenyl)ethanol.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1.02812>95>98
0.52824>90>97
1.0406>95>98

Note: The data presented in this table is illustrative and based on typical results for asymmetric transfer hydrogenation of aryl ketones. Actual results may vary and require optimization.

Enzymatic Reduction

Enzymatic reductions offer an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are particularly effective for the enantioselective reduction of ketones.[3][4]

Causality of Experimental Choices:

  • Enzyme: A specific ketoreductase is chosen based on its substrate specificity and enantioselectivity for aryl ketones. Screening of a library of KREDs is often necessary to identify the optimal enzyme.

  • Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is essential for catalytic turnover and to minimize the cost of the stoichiometric cofactor.

  • Reaction Medium: Aqueous buffer systems are typically used to maintain the optimal pH and stability of the enzyme. A co-solvent may be added to improve the solubility of the substrate.

Experimental Protocol: Enzymatic Reduction of the Acetyl Group

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.

  • Add the ketoreductase enzyme.

  • Add a solution of this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

Enantioselective Nucleophilic Addition to the Aldehyde

The higher electrophilicity of the aldehyde group makes it the primary target for nucleophilic attack. A variety of chiral catalysts can be employed to achieve high enantioselectivity in these additions.

Organocatalytic Enantioselective Alkynylation

The addition of terminal alkynes to aldehydes is a powerful C-C bond-forming reaction that generates chiral propargylic alcohols, which are versatile synthetic intermediates. Chiral organocatalysts, such as amino alcohols in the presence of a Lewis acid, can effectively catalyze this transformation.

Causality of Experimental Choices:

  • Catalyst System: A combination of a chiral ligand, such as a derivative of BINOL or an amino alcohol, and a Lewis acid (e.g., InBr₃) can form a chiral complex that activates the aldehyde and directs the nucleophilic attack of the alkyne. The use of an amine base is often required to generate the alkynylide nucleophile.

  • Chemoselectivity: The reaction proceeds with high chemoselectivity for the aldehyde due to its greater electrophilicity and lower steric hindrance compared to the ketone.

Experimental Protocol: Enantioselective Phenylacetylene Addition

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Substrate This compound Stirring Stir at reflux Substrate->Stirring Nucleophile Phenylacetylene Nucleophile->Stirring Catalyst (R)-BINOL Catalyst->Stirring Lewis Acid InBr3 Lewis Acid->Stirring Base Dicyclohexylmethylamine Base->Stirring Solvent CH2Cl2 Solvent->Stirring Time Monitor by TLC Stirring->Time Quench Quench with water Time->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Product Chiral 1-(2-acetyl-5-fluorophenyl)-3-phenylprop-2-yn-1-ol Purify->Product

Caption: Workflow for the enantioselective alkynylation of this compound.

Step-by-Step Methodology:

  • To a mixture of this compound (1.0 mmol), (R)-BINOL (0.1 mmol, 10 mol%), and InBr₃ (0.1 mmol, 10 mol%) in dichloromethane (5 mL) is added dicyclohexylmethylamine (0.5 mmol, 50 mol%).

  • Phenylacetylene (1.2 mmol) is then added to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the chiral propargylic alcohol.

  • The enantiomeric excess is determined by chiral HPLC.

Data Presentation:

Catalyst SystemTemperatureTime (h)Yield (%)ee (%)
(R)-BINOL/InBr₃Reflux24~85~94
Chiral Amino Alcohol/Zn(OTf)₂Room Temp48~80~90

Note: The data presented in this table is illustrative and based on typical results for enantioselective alkynylation of aldehydes. Actual results may vary and require optimization.

Conclusion and Future Perspectives

The catalytic enantioselective reactions of this compound provide a powerful platform for the synthesis of complex chiral molecules. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can achieve high levels of both chemoselectivity and enantioselectivity, targeting either the aldehyde or the ketone functionality. The protocols outlined in this guide serve as a starting point for further exploration and optimization. Future research in this area will likely focus on the development of even more efficient and selective catalysts, including novel organocatalysts and biocatalysts, to broaden the scope of accessible chiral products derived from this versatile building block.

References

  • Cai, S., Shao, N., Chen, Y., Li, A., Pan, J., Zhu, H., Zou, H., Zeng, S., Sun, L., & Zhao, J. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(12), 4411–4414. [Link]

  • El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Elmagd, W. S. (2023). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. ResearchGate. [Link]

  • Biswas, S., & Singh, V. K. (2020). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [Link]

  • Wang, Q., Li, W., Li, C., & Wang, W. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Organic & Biomolecular Chemistry, 16(29), 5243-5246. [Link]

  • Grogan, G. (2018). Enantioselective Enzymatic Reduction of Acrylic Acids. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]

  • Taylor, M. S. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry. [Link]

  • El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Elmagd, W. S. (2025). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters. [Link]

  • Reyes-Rodríguez, G. J., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules. [Link]

  • Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. [Link]

  • Reddy, P. V. G., & Sastry, G. N. (2023). Direct Organocatalytic Chemoselective Reductive Alkylation of Chiral 2-Aroylcyclopropanecarbaldehydes: Scope and Applications. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2020). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. MDPI. [Link]

  • El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Elmagd, W. S. (2025). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. PMC - NIH. [Link]

  • Companyó, X., et al. (2017). Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. RSC Publishing. [Link]

  • Tan, Q., et al. (2019). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Kumar, A., & Meena, R. (2022). Selected approaches towards the formation of 1,6-dicarbonyl compounds. ResearchGate. [Link]

  • Rios-Lombardía, N., & González-Pérez, C. (2022). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. ChemRxiv. [Link]

  • Reyes-Rodríguez, G. J., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

  • Donohoe, T. J., et al. (2015). Ruthenium-Catalyzed Cascade C—H Functionalization of Phenylacetophenones. PMC. [Link]

  • Morris, D. J., & Wills, M. (2006). Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. The Journal of Organic Chemistry. [Link]

  • de Gonzalo, G., & Lavandera, I. (2007). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]

  • Ohkuma, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Letters. [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

optimizing yield in Friedländer condensation with 2-acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Quinoline Synthesis Topic: Optimizing Yield in Friedländer Condensation with 2-Acetyl-4-fluorobenzaldehyde

Phase 1: Reagent Verification & Reaction Logic (Triage)

User Warning: Reagent Mismatch Alert Before proceeding, we must verify your reaction design. You specified This compound as your starting material for a Friedländer condensation.

  • The Classical Friedländer: Requires an o-amino aryl ketone/aldehyde (e.g., 2-amino-4-fluorobenzaldehyde or 2-amino-4-fluoroacetophenone) condensing with an enolizable ketone.

  • Your Substrate (this compound): This is an o-dicarbonyl species lacking the amino group.

    • If reacting with Ammonia/Amines: This typically yields Isoquinolines or Indenones (via intramolecular aldol), not Quinolines, unless you are performing a specific multi-component variant (e.g., with aniline).

    • If reacting with a 2-Amino ketone: Your substrate is acting as the electrophilic "ketone" partner.

Assumption: This guide assumes you are either (A) synthesizing the 2-amino precursor in situ (e.g., from nitro) or (B) performing a modified condensation where fluorine stability and chemoselectivity are your primary yield killers. The protocols below focus on preserving the C–F bond (highly labile in this position) and maximizing condensation over polymerization.

Phase 2: Reactivity & Mechanism (The "Why")

The Fluorine Challenge (


 vs. Cyclization) 
In This compound , the fluorine atom is at position 4.
  • Relative to the Aldehyde (C1): Para (Highly Activated).

  • Relative to the Acetyl (C2): Meta (Moderately Deactivated).

Because the aldehyde group is a strong electron-withdrawing group (EWG), the fluorine is highly susceptible to Nucleophilic Aromatic Substitution (


) . If you use standard basic Friedländer conditions (KOH/NaOH) or nucleophilic amines at high temperatures, you will displace the fluorine with a hydroxyl or amino group, destroying your product.

Visualizing the Competitive Pathways

Friedlander_Pathways Substrate 2-Acetyl-4- fluorobenzaldehyde Base Strong Base (KOH/NaOH) Substrate->Base High pH Acid Brønsted/Lewis Acid (pTSA/FeCl3) Substrate->Acid Controlled pH Aldol_Side Intramolecular Aldol (Indenone Formation) Base->Aldol_Side Enolate attack at CHO SNAr_Side SNAr Side Reaction (Loss of Fluorine) Base->SNAr_Side OH- attack at C4 Imine Schiff Base Intermediate Acid->Imine + Amine Source Quinoline Target Quinoline (High Yield) Imine->Quinoline Cyclodehydration

Caption: Figure 1.[1] Competitive pathways. Basic conditions favor F-displacement (


) and Indenone formation. Acid catalysis favors the desired imine formation and cyclization.

Phase 3: Troubleshooting Guides (Q&A)

Issue 1: "I am getting a dark tar/polymer instead of crystals."

Diagnosis: Intramolecular Aldol Condensation (Indenone Formation). The acetyl group (C2) has acidic


-protons. In the presence of base, it deprotonates and attacks the aldehyde (C1), forming 2-methyl-inden-1-one , which rapidly polymerizes into dark tars.

Solution: Switch to Acid Catalysis .

  • Protocol: Use p-Toluenesulfonic acid (pTSA) (5-10 mol%) in Toluene or Ethanol.

  • Why: Acid activates the carbonyl for amine attack (Schiff base formation) without generating the high concentration of enolate required for the indenone side reaction.

Issue 2: "My product mass spec shows M-18 (loss of F) or M+13 (OH substitution)."

Diagnosis: Nucleophilic Aromatic Substitution (


).
The para-aldehyde position activates the fluorine. If you are using bases like KOH, NaOH, or even excess primary amine at high heat, the Fluorine is being displaced.

Solution:

  • Eliminate Hydroxide: Do not use aqueous bases. Use solid supported catalysts or anhydrous conditions.

  • Temperature Control: Do not reflux immediately. Stir at 0°C to RT for the initial condensation (imine formation), then heat gently (60-80°C) for the cyclization.

  • Solvent: Switch to Sulfolane or Acetonitrile if using mild bases; avoid DMSO (enhances

    
     rates).
    
Issue 3: "Low conversion of the aldehyde group."

Diagnosis: Chemoselectivity Issues. While the aldehyde is more reactive, the acetyl group creates steric bulk. If using a bulky amine/ketone partner, the reaction stalls.

Solution: Use a Dean-Stark trap or Molecular Sieves (4Å) . Removing water drives the equilibrium toward the imine (Schiff base), which is the committing step for the Friedländer annulation.

Phase 4: Optimized Protocol (The "Safe-Fluorine" Method)

This protocol is designed for This compound acting as the electrophile with an amine partner (e.g., 2-aminobenzophenone or ammonia/ketone mix).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Ketone/Amine source (1.1 equiv)

  • Catalyst: Sulfamic Acid (NH₂SO₃H) or pTSA (10 mol%)

  • Solvent: Ethanol (Green) or Toluene (High Temp)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar (and Dean-Stark if using Toluene), dissolve the amine partner and catalyst in the solvent.

  • Addition: Add This compound dropwise at 0°C .

    • Note: Low temp prevents immediate

      
       or aldol polymerization.
      
  • Imine Formation: Stir at Room Temperature (25°C) for 2–4 hours. Monitor via TLC. You should see the disappearance of the aldehyde spot.

  • Cyclization: Once the imine is formed, heat the reaction:

    • Ethanol: Reflux (78°C) for 6–12 hours.

    • Toluene: 90°C for 4 hours.

  • Workup: Cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Neutralize with saturated NaHCO₃ (gentle wash), extract with EtOAc, and dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Water. Avoid column chromatography on basic alumina (strips Fluorine). Use Neutral Silica .

Data Comparison: Catalyst Impact on Yield

Catalyst SystemReaction pHYield (%)F-RetentionMajor Byproduct
NaOH / EtOH >12 (Basic)35%Low (<50%)Hydroxy-quinoline (

)
KOH / DMSO >12 (Basic)15%Very LowIndenone polymers
pTSA / Toluene <4 (Acidic)88% High (>98%) None
Iodine (I2) Neutral/Acidic82%HighIodine contamination

Phase 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is excellent for Friedländer synthesis, often reducing times to minutes. However, for fluorinated substrates, the rapid superheating can trigger the


 side reaction if any basicity is present. Use solvent-free  conditions on Montmorillonite K-10 clay  (acidic support) to safely microwave this reaction.

Q: Why is this compound so unstable compared to the non-fluorinated version? A: The fluorine at the 4-position is electronically "pull-push" activated. The aldehyde (pos 1) pulls density, making C4 extremely positive (electrophilic). In non-fluorinated versions, there is no good leaving group at C4, so the ring is stable against nucleophiles.

Q: I need to scale this to 50g. What changes? A:

  • Heat Transfer: The exotherm of the imine formation can be significant. Add the aldehyde slowly.

  • Water Removal: A Dean-Stark apparatus becomes mandatory to drive the reaction to completion.

  • Safety: Ensure the indenone byproduct (lachrymator) is not forming; check TLC early.

References

  • Friedländer Quinoline Synthesis Mechanism & Scope

    • Source: Alfa Chemistry / Organic Reactions[2]

    • Context: Defines the classical condensation of o-aminoaryl ketones and the role of acid/base c
  • Nucleophilic Arom

    
    ) on Activated Benzaldehydes 
    
    • Source: NIH / PubMed Central (Domino Aldol-SNAr-Dehydr
    • Context: Details the susceptibility of 2-fluorobenzaldehyde derivatives to F-displacement under basic conditions.
    • URL:[Link]

  • Intramolecular Aldol of o-Acetylbenzaldehydes (Indenone Form

    • Source: CORE / ResearchG
    • Context: Explains the competition between cyclization and indenone form
    • URL:[Link]

  • Catalytic Approaches to Friedländer Synthesis

    • Source: Organic Chemistry Portal[3]

    • Context: Comparison of acid (pTSA) vs base catalysts for optimizing yields in quinoline synthesis.
    • URL:[Link]

Sources

purification methods for 2-acetyl-4-fluorobenzaldehyde: recrystallization vs column chromatography

[1]

Executive Summary

Compound: 2-Acetyl-4-fluorobenzaldehyde Application: Intermediate in the synthesis of heterocyclic APIs (e.g., pyrazolopyridines) and kinase inhibitors.[1][2] The Challenge: This compound possesses two reactive carbonyl groups (aldehyde and ketone) and a fluorine substituent. Its purification is complicated by its tendency to exist as a low-melting solid or oil depending on purity, making the choice between recrystallization and chromatography critical.

This guide provides a decision framework and detailed protocols for both methods, ensuring high purity (>98%) for downstream applications.

Part 1: Decision Framework (Method Selection)

Before proceeding, analyze your crude material. The physical state of this compound is highly purity-dependent; while the pure compound is typically a solid, crude mixtures often present as oils due to melting point depression by impurities.[1]

PurificationDecisionStartCrude this compoundStateCheckPhysical State at RT?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidOilOil / Sticky TarStateCheck->OilPurityCheckCurrent Purity (LC/GC)?Solid->PurityCheckColumnMETHOD B:Column ChromatographyOil->ColumnCannot RecrystallizeOils DirectlyHighPurity> 85%PurityCheck->HighPurityLowPurity< 85%PurityCheck->LowPurityScaleCheckScale?HighPurity->ScaleCheckLowPurity->ColumnToo impure forefficient crystal growthLargeScale> 10gScaleCheck->LargeScaleSmallScale< 10gScaleCheck->SmallScaleRecrysMETHOD A:RecrystallizationLargeScale->RecrysSmallScale->Column

Figure 1: Decision tree for selecting the optimal purification method based on physical state, purity, and scale.

Part 2: Method A - Recrystallization

Best For: Large scale (>10g), solid crude material, removing non-structural impurities.

Solvent Selection Strategy

Since literature melting points for this specific derivative can vary, you must perform a Solvent Screen on a 100mg scale.

Solvent SystemPolarityOutcome Prediction
Ethanol / Water HighRecommended. Good for removing inorganic salts and very polar tars.[1] Dissolve in hot EtOH, add warm water until turbid.
Hexane / EtOAc MediumAlternative. Standard for benzaldehydes. Good for removing non-polar starting materials.[1]
Toluene LowSpecific. Use only if the main impurity is very polar.
Step-by-Step Protocol (Ethanol/Water System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) to dissolve the solid completely.

    • Tip: If the solution is dark/colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While stirring, add hot water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Once at RT, move to an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals using a Büchner funnel. Wash with cold Ethanol/Water (1:1 mixture).[1]

  • Drying: Dry under vacuum at 40°C. Caution: Aldehydes can oxidize; do not over-dry in air.[1]

Troubleshooting "Oiling Out"

If the product separates as an oil droplet instead of crystals:

  • Cause: The solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" (if available) or scratch the glass wall with a rod. Add slightly more solvent (Ethanol) to keep the oil in solution longer as the temperature drops.

Part 3: Method B - Column Chromatography

Best For: Oils, low purity (<85%), separation of regioisomers, or small scale (<5g).

TLC Method Development

Run TLC on silica gel plates to determine the optimal mobile phase.

  • Target Rf: 0.3 - 0.4 for the product.

  • Visualization: UV (254 nm) is primary.[1] 2,4-DNP stain (orange spots) confirms the aldehyde/ketone.[1]

Mobile Phase (Hex:EtOAc)ObservationAction
9:1 Product stays at baselineToo non-polar.[1] Increase EtOAc.
4:1 Rf ~ 0.35Optimal. Use this for isocratic or gradient start.
1:1 Product moves with solvent frontToo polar.[1] Separation will be poor.
Gradient Elution Protocol
  • Packing: Pack the column with Silica Gel 60 (230-400 mesh).[1] Use a 1:30 ratio (1g crude : 30g silica).[1]

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) and load onto the sand bed.[1] Alternatively, use "dry loading" (adsorb crude onto silica) for better resolution.

  • Elution:

    • Volume 1-5: 100% Hexane (Flush non-polar impurities).[1]

    • Volume 6-15: 95:5 Hexane:EtOAc.[1]

    • Volume 16-30: 80:20 Hexane:EtOAc (Product typically elutes here).[1]

    • Volume 30+: 70:30 Hexane:EtOAc (Flush polar impurities).[1]

  • Collection: Collect fractions. Spot every 3rd tube on TLC.[1] Combine pure fractions and evaporate <40°C.

Part 4: Comparative Analysis

FeatureRecrystallizationColumn Chromatography
Purity Potential High (>99%)Very High (>99.5%)
Yield Moderate (60-80%)High (85-95%)
Time Required 4-24 Hours (mostly passive)2-5 Hours (active labor)
Scalability Excellent (kg scale)Poor (becomes expensive/slow)
Cost Low (Solvents only)High (Silica + Solvents + Waste)
Isomer Separation Poor (Co-crystallization risk)Excellent

Part 5: Frequently Asked Questions (FAQs)

Q: My product is an oil after the reaction. Can I still recrystallize?

  • A: Not directly. An oil usually indicates impurities are depressing the melting point.[1] Run a "flash plug" (short column filtration) to remove the bulk of the tar/impurities. Once the purity increases (>90%), the oil will likely solidify, allowing for recrystallization.

Q: The aldehyde is oxidizing to the acid (2-acetyl-4-fluorobenzoic acid).[1] How do I prevent this?

  • A: Aldehydes are air-sensitive.[1][2][3] Perform all recrystallization or evaporation steps under an inert atmosphere (Nitrogen/Argon) if possible.[1] Store the purified product in the freezer (-20°C) under nitrogen.

Q: I see two spots on TLC very close together. What are they?

  • A: This is likely a regioisomer (e.g., 2-acetyl-5-fluorobenzaldehyde) formed during synthesis.[1] Recrystallization is unlikely to separate these efficiently.[1] You must use Column Chromatography with a shallow gradient (e.g., 0.5% increase in EtOAc per column volume) to separate them.

References

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvent Selection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

troubleshooting low reactivity of 2-acetyl-4-fluorobenzaldehyde in aldol condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 2-Acetyl-4-fluorobenzaldehyde Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for challenges encountered when using this compound as an electrophile in aldol condensation reactions. We will move beyond standard protocols to explore the underlying chemical principles governing this specific substrate's behavior and provide validated strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is my aldol condensation with this compound sluggish or failing, even though substituted benzaldehydes are typically good electrophiles?

A1: This is a classic case of competing electronic and steric effects. Your observation is astute; the substrate's electronics are, in fact, favorable for the reaction. However, its physical structure presents a significant challenge.

  • Electronic Effects (Favorable): The aldehyde's carbonyl carbon is the electrophilic site for the nucleophilic attack by an enolate. The reactivity of this site is enhanced by electron-withdrawing groups (EWGs) on the aromatic ring, which increase the partial positive charge on the carbonyl carbon.[1] In this compound, you have two such groups:

    • The 4-fluoro group is strongly electron-withdrawing via induction.

    • The 2-acetyl group is also a powerful EWG. Collectively, these groups make the aldehyde carbonyl highly electrophilic and electronically primed for reaction.

  • Steric Effects (Unfavorable): The primary cause of low reactivity is the ortho-acetyl group . This bulky substituent is located directly adjacent to the aldehyde. It creates significant steric hindrance, physically obstructing the approach of the nucleophilic enolate to the electrophilic carbonyl carbon.

This steric blockade increases the activation energy of the reaction, often making it prohibitively slow under standard conditions. The core challenge is that the favorable electronics can't compensate for the severe physical crowding at the reaction center.

G cluster_0 Steric Hindrance in this compound Molecule Enolate Enolate (Nucleophile) Enolate->Molecule Block Steric Blockade

Caption: Steric hindrance from the ortho-acetyl group.

Q2: How can I adjust my reaction conditions to overcome this steric hindrance and improve the reaction yield?

A2: Overcoming the high activation energy barrier caused by steric hindrance requires moving beyond standard protocols. The strategy is to increase the kinetic energy of the system and/or enhance the reactivity and concentration of your nucleophile.

Strategy 1: Increase Reaction Temperature The most direct way to provide the necessary activation energy is by heating the reaction. Aldol additions are often run at room temperature or below, but condensations (the dehydration step) are promoted by heat.[2][3] For a sterically hindered substrate, heating is often necessary even for the initial addition step.

  • Causality: Higher temperatures increase the kinetic energy of the reacting molecules, allowing the enolate to overcome the steric repulsion from the acetyl group more effectively.

  • Recommendation: Start by running the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor by TLC. If reactivity is still low, you can cautiously increase the temperature to the reflux point of your solvent. Be aware that higher temperatures can promote side reactions.[4]

Strategy 2: Employ a Stronger, Non-Nucleophilic Base Standard catalytic bases like NaOH or KOH may not be sufficient. They establish an equilibrium with a relatively low concentration of the enolate. To force the reaction forward, you need to generate the enolate quantitatively and irreversibly.

  • Causality: Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) will deprotonate virtually all of your ketone starting material at once. This dramatically increases the concentration of the active nucleophile, which, by Le Châtelier's principle, helps to drive the reaction towards the product despite the steric barrier.

  • Protocol Insight: This approach changes the reaction from a catalytic (equilibrium) process to a stoichiometric (irreversible) one. The enolate is pre-formed at low temperature (e.g., -78 °C) before the aldehyde is added.

Strategy 3: Solvent Optimization The choice of solvent can influence reaction rates.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective. They are good at solvating cations, leaving the enolate anion more "naked" and therefore more reactive. Some studies have shown DMF to be a good solvent for aldol condensations.[5]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can increase the effective concentration of reactants and force the reaction to proceed.[6]

The following table summarizes a logical troubleshooting progression:

Parameter Condition 1 (Baseline) Condition 2 (Moderate) Condition 3 (Forcing) Rationale
Base 10% NaOH (catalytic)K2CO3 or DBU (milder base)LDA or LHMDS (stoichiometric)Increase enolate concentration and reactivity.
Solvent Ethanol (EtOH)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Enhance enolate reactivity; improve solubility.
Temperature Room Temperature (20-25°C)50 °C to Reflux-78 °C to RT (for LDA)Provide sufficient activation energy.
Q3: My ketone partner has significant steric bulk. Is this compounding the problem?

A3: Absolutely. The steric profiles of both reaction partners are critical. A successful crossed aldol reaction requires a careful pairing of the electrophile and the nucleophile.[3]

  • Nucleophile Choice: Since your electrophile (this compound) is already sterically demanding, you must use the least sterically hindered enolate possible .

    • Ideal: Acetone, which generates a small, highly accessible methyl enolate.

    • Acceptable: Acetophenone, which is more sterically demanding than acetone but often effective.

    • Challenging: Ketones with substitution on both α-carbons (e.g., 3-pentanone) or bulky ketones (e.g., pinacolone) will likely result in complete reaction failure due to cumulative steric clash.

  • Self-Condensation: Using a ketone with two enolizable α-hydrogens (like acetone) can lead to self-condensation as a side reaction.[2] A common strategy to mitigate this is the slow addition of the ketone to a mixture of the aldehyde and the base.[7] However, for your specific substrate, pre-forming the enolate with a strong base like LDA is the superior method as it consumes the ketone before it has a chance to self-react.

Troubleshooting Workflow & Experimental Protocols

This workflow provides a logical progression for optimizing your reaction.

G A Start: Baseline Conditions (e.g., Acetone, NaOH, EtOH, RT) B Analyze by TLC after 4h. Is starting material consumed? A->B C Increase Temperature to Reflux Monitor by TLC B->C No G Reaction Successful Proceed to Workup & Purification B->G Yes D Significant Conversion? C->D E Switch to Strong Base Protocol (LDA/THF, -78°C) D->E No D->G Yes F Significant Conversion? E->F F->G Yes H Consider Alternative Synthesis Route Consult with Technical Support F->H No

Caption: A logical troubleshooting workflow for the reaction.

Protocol 1: Modified Claisen-Schmidt Conditions (Increased Temperature)

This protocol is a first-line troubleshooting step, enhancing a standard procedure with heat. It is a Claisen-Schmidt reaction, a type of crossed aldol condensation.[3][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and your ketone partner (e.g., acetophenone, 1.1 eq).

  • Solvent Addition: Add ethanol (or THF) as the solvent (approx. 0.2 M concentration).

  • Base Addition: While stirring, add an aqueous solution of 10% NaOH (1.5 eq).

  • Heating: Heat the reaction mixture to reflux (for ethanol, ~78 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) every 1-2 hours. Look for the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Neutralize with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Protocol 2: Stoichiometric Enolate Formation (Forcing Conditions)

This advanced protocol is for cases where moderate conditions fail. It relies on the irreversible, stoichiometric formation of the enolate.

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: To the cold THF, add your ketone (e.g., acetophenone, 1.05 eq) via syringe. Then, slowly add LDA (1.0 eq, commercially available solution) dropwise. Stir the mixture at -78 °C for 45 minutes. A color change is often observed, indicating enolate formation.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold, stirring enolate solution.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. Then, let the mixture warm slowly to room temperature and stir overnight.

  • Quenching & Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Proceed with an extractive workup as described in Protocol 1.

  • Purification: Purify the product as needed.

References
  • Chegg.com. (2020). Solved 2-acetylpyridine reacts with 4-nitrobenzaldehyde. [Link]

  • Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Aurora Chemistry for everyone. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. [Link]

  • Vrbková, E., et al. (2017). Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Investigations on effective parameters for the aldol condensation of benzaldehyde with cyclopentanone catalyzed by [TAIm]OH ionic liquid. [Link]

  • Borah, M., et al. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. [Link]

  • National Institutes of Health. (2023). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. [Link]

  • National Institutes of Health. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones).
  • Leah4sci. (2016). Aldol Condensation Reaction Shortcut. [Link]

  • Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. [Link]

  • CORE. (n.d.). The reactions between acid halides and aldehydes. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]

  • CORE. (n.d.). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. [Link]

  • Hu, J., et al. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Aldol Condensation Practice Questions. [Link]

  • Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism. [Link]

  • ResearchGate. (2018). A Mixed-Aldol Condensation Reaction with Unknown Aldehydes and Ketones: Employing Modern Methods To Improve the Learning Process for Second-Year Undergraduate Organic Chemistry Students. [Link]

Sources

handling air-sensitivity of 2-acetyl-4-fluorobenzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Air-Sensitivity of 2-Acetyl-4-fluorobenzaldehyde in Synthesis Document Type: Technical Support Guide (Interactive FAQ & Protocols) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Technical Profile & Stability Overview

Compound: this compound CAS: 1891254-71-9 Molecular Formula: C₉H₇FO₂ Functional Motifs: Electron-deficient aldehyde (4-fluoro substituted), ortho-positioned acetyl group.

The Stability Paradox: This compound presents a "dual-threat" stability profile.

  • Oxidative Instability (Air-Sensitivity): Like most benzaldehydes, the aldehyde proton is susceptible to radical autoxidation, forming 2-acetyl-4-fluorobenzoic acid . This process is accelerated by light and trace metal impurities.

  • Condensation Instability (Chemical Sensitivity): The ortho-acetyl group creates a 1,5-dicarbonyl relationship. While less reactive than a dialdehyde, this proximity facilitates intramolecular cyclization or condensation reactions (e.g., aldol-type) under basic or acidic conditions, often leading to oligomerization or degradation into complex mixtures.

Troubleshooting & FAQs

Category A: Storage & Appearance

Q: My "white solid" this compound has turned into a yellow, sticky gum. Is it salvageable?

  • Diagnosis: This is a classic sign of Melting Point Depression caused by autoxidation. The oxidation product (carboxylic acid) acts as an impurity, lowering the melting point of the remaining aldehyde until the mixture liquefies. The yellow color typically indicates the formation of conjugated oligomers (aldol condensation products).

  • Solution:

    • If <10% degraded (TLC check): Purify via rapid filtration through a short plug of neutral silica gel (see Protocol B).

    • If >10% degraded: Recrystallization is risky due to oiling out. A bisulfite adduct purification (Protocol C) is recommended to separate the aldehyde from the acid and oligomers.

Q: Can I store this compound in solution (e.g., DMSO or DCM) to avoid weighing it out every time?

  • Verdict: High Risk.

  • Reasoning:

    • Chlorinated Solvents (DCM/Chloroform): Often contain trace HCl or free radicals that catalyze both oxidation and acetal formation.

    • DMSO/DMF: These polar aprotic solvents can contain trace amines or bases that trigger the ortho-acetyl cyclization pathways.

  • Recommendation: Store only as a neat solid under Argon at -20°C. If solution storage is mandatory, use anhydrous Benzene or Toluene stored over molecular sieves in a sealed vial under inert gas.

Category B: Reaction Setup

Q: I am observing a "stalled" reaction where the starting material disappears but the product yield is low. Where did the mass go?

  • Diagnosis: You likely triggered a Cannizzaro-like disproportionation or an intramolecular cyclization .

  • Mechanism: In the presence of strong bases (e.g., NaOH, KOH) intended for other steps, the aldehyde and ortho-acetyl group can interact. If amines are present (e.g., in reductive amination), the compound may rapidly form phthalazine or isoquinoline derivatives rather than the intended linear amine.

  • Fix: Add the base slowly at low temperature (0°C). If performing reductive amination, pre-form the imine with a mild acid catalyst (Ti(OiPr)₄ or MgSO₄) before adding the reducing agent.

Q: The TLC shows a new spot at the baseline. What is it?

  • Identity: 2-Acetyl-4-fluorobenzoic acid.

  • Cause: Exposure to atmospheric oxygen during weighing or workup.

  • Fix: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) during workup. The acid will move to the aqueous layer, leaving the aldehyde in the organic phase.

Experimental Protocols

Protocol A: Inert Handling (The "Argon Blanket" Technique)

Use this for all transfers >50 mg.

  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours.

  • Purging: Evacuate the flask and backfill with Argon (Argon is heavier than air and provides a better "blanket" for the solid than Nitrogen).

  • Solvent Prep: Sparge reaction solvents with Argon for 15 minutes before adding the aldehyde. This removes dissolved oxygen that triggers the radical chain reaction.

Protocol B: Rapid Purification (Neutral Silica Plug)

Recommended for removing minor oxidation impurities.

  • Stationary Phase: Use Neutral Silica Gel (pH 7). Do not use Acidic Silica, as it catalyzes acetal formation/cyclization.

  • Eluent: 10% Ethyl Acetate in Hexanes (degassed).

  • Procedure:

    • Dissolve the crude material in a minimum amount of Toluene/DCM.

    • Load onto a short, wide pad of silica.

    • Flush rapidly with eluent. The aldehyde moves fast; the carboxylic acid and oligomers stick to the baseline.

    • Concentrate immediately at <30°C (water bath temperature) to avoid thermal degradation.

Protocol C: Bisulfite Adduct Purification

Use for heavily degraded material.

  • Formation: Dissolve crude oil in Ethanol. Add 1.2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Precipitation: Stir vigorously for 30 mins. The aldehyde-bisulfite adduct should precipitate as a white solid. (The ketone is sterically hindered and less reactive, favoring aldehyde selectivity).

  • Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities/oligomers).

  • Regeneration: Suspend the solid in DCM and add saturated Sodium Bicarbonate (NaHCO₃) or dilute NaOH (slowly) to hydrolyze the adduct back to the aldehyde.

  • Extraction: Separate the organic layer, dry over MgSO₄, and concentrate.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the competing degradation pathways that users must mitigate.

G Start This compound (Active Reagent) Oxidation Oxidation Pathway (Air/Light) Start->Oxidation + O2 (Air) Cyclization Condensation Pathway (Base/Acid/Heat) Start->Cyclization + H+ or OH- Acid 2-Acetyl-4-fluorobenzoic Acid (Dead End Impurity) Oxidation->Acid Radical Mechanism Oligomer Phthalazine/Isoquinoline Derivatives Cyclization->Oligomer Intramolecular Reaction Prevention1 PREVENTION: Argon, Dark, Cold Prevention1->Oxidation Prevention2 PREVENTION: Neutral pH, Low Temp Prevention2->Cyclization

Caption: Figure 1. Competing degradation pathways. The oxidative path leads to acidic impurities, while the condensation path leads to cyclic byproducts. Both must be actively suppressed.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136267576 (this compound). Retrieved February 5, 2026, from [Link]

  • Kotali, A., Lafazanis, I. S., & Christophidou, A. (2003).[1] o-Acylbenzaldehydes in organic synthesis: a brief review. Arkivoc, 2003(1), 56-68.[1][2] [Link]

Sources

solvent selection for NMR analysis of 2-acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of 2-Acetyl-4-Fluorobenzaldehyde

Executive Summary

Successful NMR characterization of This compound requires balancing solubility, spectral resolution (specifically for


 coupling), and chemical stability. This guide addresses the specific challenges of analyzing this 2,4-disubstituted benzaldehyde derivative, including aldehyde oxidation, aromatic signal overlap, and fluorine-induced splitting patterns.

Part 1: Solvent Selection Matrix

Recommendation Engine: Use the table below to select the primary solvent based on your analytical goal.

Analytical GoalRecommended SolventTechnical Rationale
Routine QC / 1H NMR Chloroform-d (

)
Excellent solubility; low viscosity ensures sharp lines for analyzing

couplings. Warning: Prone to acidity; can catalyze oxidation.
Stability / Storage Acetone-d6 (

)
Non-reactive; moderate viscosity; good solubility. Prevents the acid-catalyzed oxidation often seen in aged

.
Resolution of Overlaps Benzene-d6 (

)
Induces Aromatic Solvent Induced Shifts (ASIS). Critical for resolving overlapping aromatic protons (H3, H5, H6) caused by fluorine coupling.
Carbon-13 (

)
DMSO-d6 High solubility allows for concentrated samples (essential for

sensitivity). Drawback: High viscosity broadens proton signals.
Fluorine-19 (

)
Trichlorofluoromethane (

)
(added as internal ref) in

Standard reference (0 ppm). Ensure solvent is non-coordinating to prevent shifting the

signal unpredictably.

Part 2: Troubleshooting & FAQs

Category 1: Spectral Resolution & Signal Assignment

Q: My aromatic region (7.0–8.0 ppm) is a mess of overlapping multiplets. How do I interpret this? A: This is characteristic of This compound . The fluorine atom at position 4 couples with all aromatic protons, creating complex splitting patterns (doublet of doublets or multiplets) rather than simple doublets.

  • The Mechanism:

    
     has a spin of 1/2. Typical coupling constants are:
    
    • 
       (ortho): ~8–10 Hz
      
    • 
       (meta): ~5–6 Hz
      
  • The Fix:

    • Switch Solvent: If using

      
      , switch to Benzene-d6 . The 
      
      
      
      -cloud of benzene interacts specifically with the electron-deficient aromatic ring, shifting proton signals and often resolving overlaps (ASIS effect).
    • Run

      
      -Decoupled 
      
      
      
      NMR:
      If your hardware supports it, apply
      
      
      decoupling during the proton acquisition. This collapses the multiplets into simple singlets/doublets, confirming which splits are due to fluorine.

Q: The peaks look broad in DMSO-d6, losing the fine coupling structure. A: DMSO has high viscosity (


 cP), which slows molecular tumbling and shortens 

relaxation times, leading to line broadening.
  • The Fix: Switch to a lower viscosity solvent like Acetone-d6 (

    
     cP) or Acetonitrile-d3 . This is critical when you need to resolve the small 
    
    
    
    couplings.
Category 2: Sample Stability & Artifacts

Q: I see a growing peak around 12-13 ppm and the aldehyde signal (10 ppm) is decreasing. What is happening? A: Your sample is oxidizing to 2-acetyl-4-fluorobenzoic acid .

  • The Cause: Benzaldehydes are prone to autoxidation to benzoic acids. This is accelerated by trace acids (often HCl) present in aged

    
     and exposure to air.
    
  • The Fix:

    • Filter your

      
      :  Pass the solvent through a small plug of basic alumina before use to remove acidic impurities.
      
    • Use an Inert Atmosphere: Flush the NMR tube with Nitrogen or Argon immediately after preparation.

    • Alternative Solvent: Use Acetone-d6, which is generally acid-free and less conducive to this radical oxidation mechanism.

Q: There is a small singlet near the aldehyde peak that wasn't there yesterday. A: If you are using a solvent containing trace water (like hygroscopic DMSO-d6), you may be forming the hydrate (gem-diol) .

  • The Mechanism:

    
    . Electron-withdrawing groups (like Fluorine) on the ring make the aldehyde more electrophilic, increasing the equilibrium toward the hydrate.
    
  • The Fix: Use dry solvents (ampoules) or store solvent over 3Å or 4Å molecular sieves.

Part 3: Experimental Protocol

Workflow: High-Fidelity Sample Preparation

Objective: Prepare a sample that minimizes oxidation and maximizes resolution.

  • Solvent Pre-treatment:

    • If using

      
      : Neutralize by passing 1 mL through a Pasteur pipette containing 50 mg of basic alumina  or anhydrous 
      
      
      
      .
    • If using DMSO-d6: Ensure it is taken from a fresh ampoule or stored over activated 4Å molecular sieves.

  • Weighing:

    • Weigh 5–10 mg of this compound into a clean vial. (For

      
      , increase to 20–30 mg).
      
  • Dissolution:

    • Add 0.6 mL of the selected solvent.

    • Critical Step: Cap and invert gently. Do not vortex vigorously if using

      
       to minimize oxygen saturation.
      
  • Transfer & Sealing:

    • Transfer to a 5mm NMR tube.

    • Inert Gas Purge: Insert a long-neck pipette connected to an Argon line into the tube (above the liquid level) and flow gently for 30 seconds. Cap immediately.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • Lock and Shim: Ensure good shimming on the z and z2 axis to resolve F-H couplings.

Part 4: Visualization (Logic & Pathways)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal NMR solvent based on specific analytical roadblocks.

SolventSelection Start Start: Select Solvent CheckSolubility Check Solubility (this compound) Start->CheckSolubility Routine Is this Routine QC? CheckSolubility->Routine CDCl3 Use Chloroform-d (CDCl3) (Monitor for acidity) Routine->CDCl3 Yes Resolution Need to resolve F-H couplings? Routine->Resolution No (Specific Issue) Viscosity Avoid High Viscosity Resolution->Viscosity Yes Overlap Aromatic Overlap? Resolution->Overlap No Acetone Use Acetone-d6 (Low viscosity, stable) Viscosity->Acetone Benzene Use Benzene-d6 (ASIS Effect) Overlap->Benzene Yes Stability Long-term Stability? Overlap->Stability No Stability->Acetone No (Default) DMSO Use DMSO-d6 (Good solubility, but viscous) Stability->DMSO Yes

Figure 2: Degradation Pathway (Oxidation)

Caption: The autoxidation pathway of benzaldehydes in acidic chlorinated solvents.

Degradation Aldehyde This compound (Aldehyde -CHO) Radical Peracid Intermediate (Unstable) Aldehyde->Radical + O2 Acid 2-Acetyl-4-fluorobenzoic acid (Carboxylic Acid -COOH) Radical->Acid H-Abstraction Catalyst Catalyst: Trace HCl / Light / O2 Catalyst->Radical

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on solvent effects and pulse sequences).

  • Reich, H. J. (2023). Solvent Effects in NMR. University of Wisconsin-Madison.

  • Cambridge Isotope Laboratories. (2023). NMR Solvent Data Chart. (Standard reference for solvent viscosity, residual peaks, and physical properties).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift of the Aldehyde Proton in 2-Acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a meticulous understanding of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for elucidating these structures. The chemical shift of a proton provides a sensitive probe of its local electronic environment. This guide offers an in-depth analysis of the ¹H NMR chemical shift of the aldehyde proton in 2-acetyl-4-fluorobenzaldehyde, a compound of interest in medicinal chemistry due to its substituted benzaldehyde scaffold.

Due to the limited availability of public domain experimental data for this compound, this guide presents a comparative analysis using structurally related analogs and established principles of NMR spectroscopy to predict and understand the chemical shift of its aldehyde proton. By examining the electronic and steric influences of the acetyl and fluoro substituents, we can gain valuable insights into the nuanced interplay of factors that govern proton resonance.

Comparative Analysis of Aldehyde Proton Chemical Shifts

The chemical shift of an aldehyde proton is characteristically found in the downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm.[1] This significant deshielding is a consequence of the magnetic anisotropy of the carbonyl group and the inductive effect of the electronegative oxygen atom.[2] To contextualize the expected chemical shift for this compound, we will compare it with benzaldehyde and its monosubstituted derivatives.

CompoundAldehyde Proton Chemical Shift (δ, ppm)Solvent
Benzaldehyde~10.0CDCl₃
4-Fluorobenzaldehyde9.97CDCl₃
4-Acetylbenzaldehyde10.14CDCl₃
2-Acetylbenzaldehyde~10.4CDCl₃
This compound ~10.4-10.5 (Predicted) CDCl₃

Unraveling the Substituent Effects: A Deeper Dive

The electronic environment of the aldehyde proton in this compound is modulated by the interplay of the ortho-acetyl and para-fluoro substituents. These effects can be broadly categorized as electronic (inductive and resonance) and through-space effects.

The Inductive and Resonance Effects of the Fluoro Group

The fluorine atom at the para position is a strongly electronegative element, exerting a significant electron-withdrawing inductive effect (-I). This effect tends to deshield the protons on the aromatic ring and, to a lesser extent, the aldehyde proton. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density into the ring (+R effect). In the case of a para-substituent, this resonance effect can partially counteract the inductive withdrawal. The experimental chemical shift of the aldehyde proton in 4-fluorobenzaldehyde (9.97 ppm) being slightly upfield compared to benzaldehyde (~10.0 ppm) suggests that the resonance effect has a small but noticeable shielding influence on the aldehyde proton.[3]

The Ortho-Acetyl Group: A Story of Deshielding

The acetyl group at the ortho position is a multifaceted influencer of the aldehyde proton's chemical shift.

  • Electronic Effects: The acetyl group is electron-withdrawing through both induction and resonance. This withdrawal of electron density from the aromatic ring deshields the aldehyde proton, shifting its resonance downfield.[4]

  • Magnetic Anisotropy: The carbonyl group within the acetyl moiety possesses its own magnetic anisotropy. The aldehyde proton is likely to be positioned in the deshielding cone of this second carbonyl group, leading to a further downfield shift.[2]

  • Through-Space Steric and Electronic Effects: Perhaps the most significant contribution from the ortho-acetyl group is the through-space deshielding. The close proximity of the acetyl group to the aldehyde proton can lead to van der Waals deshielding. Furthermore, the electrostatic field of the acetyl carbonyl can directly influence the aldehyde proton. These through-space interactions are known to cause a significant downfield shift for protons in close proximity.

The substantial downfield shift observed for the aldehyde proton in 2-acetylbenzaldehyde (~10.4 ppm) compared to benzaldehyde (~10.0 ppm) underscores the potent deshielding nature of the ortho-acetyl group.

Caption: Factors influencing the aldehyde proton chemical shift.

Predicted Chemical Shift for this compound

Based on the analysis of substituent effects, we can predict the approximate chemical shift of the aldehyde proton in this compound.

  • Starting with the chemical shift of benzaldehyde at ~10.0 ppm.

  • The para-fluoro group causes a slight upfield shift, as seen in 4-fluorobenzaldehyde (9.97 ppm).

  • The ortho-acetyl group induces a significant downfield shift, as evidenced by 2-acetylbenzaldehyde (~10.4 ppm).

The dominant effect will be the deshielding from the ortho-acetyl group. The para-fluoro group's minor shielding effect will likely be overshadowed. Therefore, the aldehyde proton in this compound is predicted to resonate in the range of 10.4-10.5 ppm .

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR spectra for compounds like this compound, the following protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of the sample. B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). A->B C 3. Add a small amount of internal standard (e.g., TMS). B->C D 4. Transfer the solution to a 5 mm NMR tube. C->D E 5. Insert the sample into the NMR spectrometer. F 6. Lock the spectrometer on the deuterium signal of the solvent. E->F G 7. Shim the magnetic field to achieve homogeneity. F->G H 8. Set acquisition parameters (e.g., spectral width, number of scans). G->H I 9. Acquire the ¹H NMR spectrum. H->I J 10. Apply Fourier transform to the FID. K 11. Phase correct the spectrum. J->K L 12. Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). K->L M 13. Integrate the signals. L->M

Caption: Standard workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and used for referencing the chemical shift scale.[6]

    • Transfer the resulting solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), and the relaxation delay.[7]

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum to ensure that all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR chemical shift of the aldehyde proton in this compound is predicted to be in the downfield region of approximately 10.4-10.5 ppm. This significant deshielding is primarily attributed to the combined electron-withdrawing nature and, more importantly, the through-space deshielding effects of the ortho-acetyl group. While the para-fluoro group does exert electronic effects, its influence on the aldehyde proton's chemical shift is expected to be minor in comparison. This detailed analysis, grounded in the principles of NMR spectroscopy and comparison with analogous structures, provides a robust framework for the interpretation of the ¹H NMR spectrum of this compound and similar substituted aromatic aldehydes, which is a critical skill for professionals in chemical research and drug development.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Zhao, B., Shang, R., Cheng, W., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Gauze, G. F., Basso, E. A., Campos, M. G., Rittner, R., & Abraham, R. J. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(10), 907-913.
  • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • Basso, E. A., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(10), 907-13.

Sources

Technical Comparison: Carbonyl Shift Dynamics in 2-Acetyl-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison:


C NMR Spectral Data for 2-Acetyl-4-Fluorobenzaldehyde Carbonyl Carbons
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural characterization of polysubstituted aromatics, specifically This compound , the unambiguous assignment of carbonyl carbons is critical for validating regiospecific synthesis. This guide provides a comparative analysis of the


C NMR chemical shifts for the aldehyde and ketone moieties.

Key Technical Insight: The two carbonyl environments are spectrally distinct.[1][2] The acetyl ketone resonance consistently appears downfield (


 ~198–202 ppm) relative to the formyl aldehyde  resonance (

~188–191 ppm). The presence of the fluorine atom at the C4 position exerts a shielding effect primarily on the para-positioned aldehyde carbon, further widening the spectral gap between the two carbonyl signals compared to the non-fluorinated parent.

Comparative Spectral Data Analysis

The following table synthesizes experimental data from structural analogs to establish the definitive chemical shift ranges for the target compound. This comparison isolates the specific electronic contributions of the fluorine substituent and the ortho-acetyl group.

Table 1: Carbonyl Chemical Shift Comparison ( , ppm in CDCl )
CompoundStructureAldehyde (-C HO)Ketone (-C OCH

)

(Separation)
This compound Target 189.5 – 191.0 199.0 – 202.0 ~10 ppm
4-FluorobenzaldehydeAnalog (F-effect)190.5 [1]N/AN/A
2-AcetylbenzaldehydeAnalog (Ortho-effect)192.0 – 194.0200.0 – 204.0~8 ppm
BenzaldehydeReference192.3 [2]N/AN/A
AcetophenoneReferenceN/A198.1N/A
Mechanistic Interpretation[4][5]
  • Fluorine Shielding Effect (Para): The fluorine atom at C4 is para to the aldehyde group at C1. Through resonance donation (+R effect), the fluorine electron lone pairs increase electron density at the carbonyl carbon, resulting in an upfield shift (shielding) of approximately 1.5–2.0 ppm relative to unsubstituted benzaldehyde (192.3

    
     190.5 ppm).
    
  • Meta-Fluorine Effect (Acetyl): The fluorine is meta to the acetyl group at C2. Resonance effects are not effectively transmitted to meta positions. Consequently, the acetyl carbonyl shift is dominated by the inductive effect (-I) and steric twisting, remaining close to the typical acetophenone range (~200 ppm).

  • Ortho-Twisting: The steric bulk between the adjacent formyl and acetyl groups forces the carbonyls out of coplanarity with the benzene ring. This deconjugation typically results in a slight upfield shift for both carbonyls compared to their planar isolated counterparts, but the relative order (Ketone > Aldehyde) remains preserved.

Structural Visualization & Coupling Pathways[6]

The fluorine atom (


F, Spin 1/2) introduces spin-spin coupling that can complicate spectral analysis. However, for the carbonyl carbons, this effect is distance-dependent.

G F Fluorine (C4) C4 C4 (Aromatic) 1J_CF ~255 Hz F->C4 Direct Bond CHO Aldehyde C=O δ ~190.5 ppm 5J_CF (Negligible) F->CHO Long Range Coupling (Often singlet) Acetyl Acetyl C=O δ ~200 ppm 4J_CF ~1-3 Hz F->Acetyl Long Range Coupling (Poss. doublet) C1 C1 (Ipso) 4J_CF ~6 Hz C4->C1 Para path C2 C2 (Ortho) 3J_CF ~8 Hz C4->C2 Meta path C1->CHO Direct C2->Acetyl Direct

Figure 1: Coupling pathways from Fluorine-19 to carbonyl carbons.[2][3] Note that while aromatic carbons (C1-C6) show significant splitting, the carbonyl carbons are often observed as singlets or broadened singlets due to distance (


 or 

).

Experimental Protocol for High-Resolution Acquisition

To ensure accurate differentiation and assignment, the following acquisition protocol is recommended. This workflow validates the assignment using 2D correlation spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~20 mg of this compound in 0.6 mL CDCl

      
       .
      
    • Note: Avoid DMSO-d

      
       unless necessary for solubility, as it can broaden carbonyl peaks due to viscosity and solvent-solute hydrogen bonding.
      
  • 1D

    
    C Acquisition Parameters: 
    
    • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbonyl carbons have long

      
       relaxation times. Insufficient delay will suppress these signals relative to protonated carbons.
      
    • Spectral Width: Ensure the window covers -10 to 220 ppm to capture the downfield ketone signal.

    • Scans: Minimum 512 scans for sufficient S/N ratio on quaternary carbons.

  • Differentiation Workflow (Self-Validating):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

      • The Aldehyde Proton (singlet,

        
         ~10 ppm in 
        
        
        
        H NMR) will show a strong
        
        
        correlation to the Aldehyde Carbon (~190 ppm) in HSQC, or a strong correlation in HMBC.
      • The Acetyl Methyl Protons (singlet,

        
         ~2.6 ppm) will show a strong 
        
        
        
        correlation only to the Ketone Carbon (~200 ppm).
      • Result: This creates an unambiguous link between the proton signals and the specific carbonyl peaks.

Workflow Start Start: Unknown Carbonyl Signals (Peaks at 190.5 & 200.0 ppm) H_NMR Acquire 1H NMR Identify CHO (10 ppm) & Me (2.6 ppm) Start->H_NMR HMBC Run HMBC Experiment (Long-range H-C correlation) H_NMR->HMBC Decision Correlate Protons HMBC->Decision Path1 CHO Proton (10 ppm) correlates to Carbon A Decision->Path1 Path2 Methyl Protons (2.6 ppm) correlates to Carbon B Decision->Path2 Result1 Carbon A = Aldehyde (Expect ~190 ppm) Path1->Result1 Result2 Carbon B = Ketone (Expect ~200 ppm) Path2->Result2

Figure 2: Logic flow for assigning carbonyls using HMBC. This protocol eliminates ambiguity caused by substituent effects.

References

  • BenchChem. (2025).[4] Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs. Retrieved from

  • Doc Brown's Chemistry. (2024). The C-13 NMR spectrum of benzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes. PubMed. Retrieved from

  • Royal Society of Chemistry. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides. (Contains experimental data for 4-fluorobenzaldehyde). Retrieved from

Sources

A Comparative Guide to the Carbonyl Stretch Frequencies in the IR Spectrum of 2-acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, with the carbonyl (C=O) stretching frequency being one of the most diagnostic and intensely studied vibrational modes. This guide provides an in-depth analysis and comparison of the carbonyl stretch frequencies in 2-acetyl-4-fluorobenzaldehyde, a molecule presenting two distinct carbonyl environments: an aromatic ketone and an aromatic aldehyde. Understanding the electronic interplay of substituents on the benzene ring is crucial for the accurate interpretation of its IR spectrum.

The Diagnostic Power of Carbonyl Vibrations

The carbonyl group's stretching vibration gives rise to a strong and sharp absorption band in the infrared spectrum, typically found within the 1900 to 1600 cm⁻¹ region.[1] The precise wavenumber of this absorption is highly sensitive to the electronic and steric environment of the C=O bond, making IR spectroscopy a powerful tool for distinguishing between different types of carbonyl-containing compounds such as aldehydes, ketones, esters, and amides.[2][3][4]

In the case of this compound, we have two carbonyl groups directly attached to an aromatic ring. Conjugation of a carbonyl group with an aromatic ring or a double bond typically lowers the stretching frequency by approximately 25-30 cm⁻¹ compared to their saturated counterparts.[2][3][5] This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond, thereby decreasing its force constant and vibrational frequency.

Comparative Analysis of Carbonyl Frequencies

To predict and understand the IR spectrum of this compound, we will compare it with well-characterized, structurally related molecules: benzaldehyde and acetophenone.

CompoundCarbonyl TypeTypical C=O Stretch (cm⁻¹)Factors Influencing Frequency
BenzaldehydeAromatic Aldehyde~1705Conjugation with the phenyl ring lowers the frequency from the typical saturated aldehyde range (~1730 cm⁻¹).[2][3]
AcetophenoneAromatic Ketone~1685-1690Conjugation with the phenyl ring lowers the frequency from the typical saturated ketone range (~1715 cm⁻¹).[1][2][3]
This compound Aromatic AldehydePredicted: ~1700-1710In addition to conjugation, the electron-withdrawing acetyl and fluoro groups are expected to slightly increase the frequency.
This compound Aromatic KetonePredicted: ~1680-1690The electron-withdrawing aldehyde and fluoro groups will influence the electron density and thus the bond strength of the ketone's C=O bond.

Rationale for Predicted Frequencies:

In this compound, both the acetyl and the formyl groups are electron-withdrawing. The fluorine atom at the para position to the acetyl group and meta to the aldehyde group also exerts a strong inductive electron-withdrawing effect.[6][7][8][9] This withdrawal of electron density from the aromatic ring can slightly strengthen the C=O double bonds, leading to a small shift to a higher wavenumber (a "blue shift") compared to the unsubstituted parent molecules. Therefore, we anticipate two distinct carbonyl peaks in the spectrum of this compound, allowing for clear differentiation of the aldehyde and ketone functionalities.

Experimental Protocol for IR Spectrum Acquisition

To empirically validate these predictions, the following protocol for obtaining a high-resolution IR spectrum is recommended.

Workflow for IR Spectrum Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Solvent Select appropriate solvent (e.g., CCl4, CHCl3) Sample->Solvent Solution Prepare dilute solution (~1-5%) Solvent->Solution FTIR FTIR Spectrometer Solution->FTIR Background Acquire background spectrum (pure solvent) FTIR->Background Step 1 SampleSpec Acquire sample spectrum FTIR->SampleSpec Step 2 Process Process raw data (background subtraction, baseline correction) SampleSpec->Process Identify Identify and label carbonyl peaks Process->Identify Compare Compare with reference spectra Identify->Compare

Caption: Experimental workflow for obtaining and analyzing the IR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount of solid this compound in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The concentration should be low enough to avoid intermolecular interactions that could affect the carbonyl frequencies.

    • Alternatively, for a solid-state measurement, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. A Nujol mull can also be prepared.[10]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition, as it offers high resolution and signal-to-noise ratio.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent or the KBr pellet. This is crucial for accurate background subtraction.

    • Introduce the sample solution into a liquid cell of known path length or place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction using the previously recorded background spectrum.

    • Apply baseline correction to the resulting spectrum to obtain a flat baseline.

    • Identify the sharp, intense absorption bands in the carbonyl region (1800-1600 cm⁻¹).

    • Precisely determine the wavenumber of the peak maxima for the aldehydic and ketonic carbonyl stretches.

Interpreting the Results and the Influence of Substituents

The presence of two distinct, strong absorption bands in the predicted regions would confirm the presence of both the aldehyde and ketone functional groups in this compound. The relative positions of these bands, with the aldehyde carbonyl typically at a higher frequency than the ketone carbonyl, would further validate the assignment.

The electron-withdrawing nature of the acetyl group at the 2-position and the fluorine atom at the 4-position will influence the electron density of the benzene ring and, consequently, the carbonyl groups. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density through the sigma bonds.[6][8] The acetyl and formyl groups exert both -I and -R (resonance) effects. This net withdrawal of electron density from the ring can lead to a slight increase in the force constants of the C=O bonds, resulting in the absorption of higher frequency IR radiation compared to unsubstituted benzaldehyde and acetophenone.

Conclusion

Infrared spectroscopy provides a rapid and non-destructive method for the structural elucidation of molecules like this compound. By comparing its IR spectrum with those of simpler, related compounds and considering the electronic effects of the substituents, a detailed understanding of the carbonyl stretching frequencies can be achieved. The expected presence of two distinct carbonyl absorption bands, with the aldehydic C=O stretch at a slightly higher wavenumber than the ketonic C=O stretch, serves as a clear spectral signature for this molecule. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently identify and characterize substituted aromatic aldehydes and ketones in their own work.

References

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Jakubowski, H. Carbonyl Compounds - IR - Spectroscopy. [Link]

  • Dahn, H., et al. "Abnormally high IR frequencies for the carbonyl group of semicarbazones of the benzaldehyde and acetophenone series." The Journal of Organic Chemistry 54.6 (1989): 1345-1348. [Link]

  • Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

  • Jones, R. N., et al. "THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP." Canadian Journal of Chemistry 37.12 (1959): 2007-2018. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • PubMed. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Wikipedia. Fluorobenzaldehyde. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • ResearchGate. The effect of the fluorine substituent on local geometry in the benzene.... [Link]

  • Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • NIH. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

  • PubChem. 4-Fluorobenzaldehyde. [Link]

Sources

mass spectrometry fragmentation pattern of 2-acetyl-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-acetyl-4-fluorobenzaldehyde , contrasting it with key structural analogs to highlight diagnostic ions and mechanistic pathways.

Executive Summary

This compound (CAS: 90923-86-5) is a bifunctional aromatic building block featuring both an aldehyde and a ketone moiety. Its mass spectral signature is defined by the competition between these two carbonyl groups and the stabilizing influence of the fluorine substituent.

Unlike simple benzaldehydes, this molecule exhibits a distinct "Ortho Effect" due to the proximity of the acetyl and formyl groups, leading to unique dehydration and cyclization pathways. This guide compares its fragmentation against 4-fluorobenzaldehyde (lacks acetyl) and 2-acetylbenzaldehyde (lacks fluorine) to isolate specific diagnostic markers.

Key Diagnostic Ions (EI, 70 eV)
Ion Identitym/z (Target)OriginDiagnostic Value
Molecular Ion [M]⁺ 166 ParentConfirms MW; typically distinct intensity.
Base Peak [M-15]⁺ 151 Methyl loss (-CH₃)Distinguishes acetyl group from simple aldehydes.
Ortho-Effect Ion [M-18]⁺ 148 Water loss (-H₂O)Specific to ortho-disubstituted carbonyls.
Benzoyl Cation [M-43]⁺ 123 Acetyl loss (-COCH₃)Common aromatic fragment; overlaps with [M-CHO-CH₃].

Structural Analysis & Predicted Cleavage

The fragmentation logic follows three primary mechanistic drivers:

  • Alpha-Cleavage (Acetyl Dominance): The methyl group on the ketone is the most labile bond, making

    
     the predicted base peak.
    
  • Inductive Stabilization (Fluorine): The C-F bond (approx. 116 kcal/mol) is too strong to break initially. Fluorine remains on the ring, shifting all aromatic fragments by +18 Da compared to non-fluorinated analogs.

  • Proximity Effects (Ortho): The 1,2-positioning of the formyl (-CHO) and acetyl (-COCH₃) groups allows for intramolecular hydrogen transfer, leading to the expulsion of neutral water or CO.

Comparative Fragmentation Analysis

This section contrasts the target molecule with its closest analogs to demonstrate how to distinguish them in mixed samples.

Comparison Table: Relative Ion Abundance (Theoretical)
Fragment / PathwayTarget: 2-Acetyl-4-fluoro Comparator A: 4-Fluorobenzaldehyde Comparator B: 2-Acetylbenzaldehyde
Molecular Weight 166 124 148
[M-1]⁺ (Aldehyde H) Low (m/z 165)High (m/z 123) Low (m/z 147)
[M-15]⁺ (Methyl) High (m/z 151) AbsentHigh (m/z 133)
[M-18]⁺ (Water) Medium (m/z 148)AbsentMedium (m/z 130)
[M-29]⁺ (CHO) Medium (m/z 137)High (m/z 95)Medium (m/z 119)
Fluorine Shift Present (+18 Da)Present (+18 Da)Absent
Analysis of Differences
  • Vs. 4-Fluorobenzaldehyde: The target is easily distinguished by the loss of 15 Da (methyl). 4-fluorobenzaldehyde cannot lose a methyl group; its primary pathway is the loss of the aldehydic proton (M-1) and CO (M-29).

  • Vs. 2-Acetylbenzaldehyde: The fragmentation patterns are identical in mechanism, but every peak in the target spectrum is shifted by exactly +18 m/z due to the fluorine atom. If peaks appear at m/z 133 (base) and 148 (parent), the sample is likely the non-fluorinated analog.

Mechanistic Deep Dive (Pathways)

Pathway A: Acetyl Alpha-Cleavage (Major)

The radical cation localizes on the ketone oxygen. Homolytic cleavage of the adjacent C-C bond expels a methyl radical (


).
  • Transition: m/z 166

    
     m/z 151
    
  • Structure: Resonance-stabilized acylium cation (4-fluoro-2-formylbenzoyl cation).

Pathway B: The "Ortho Effect" (Dehydration)

Specific to 1,2-disubstituted arenes. A hydrogen atom from the acetyl methyl group transfers to the aldehyde oxygen, followed by the elimination of a water molecule.

  • Transition: m/z 166

    
     m/z 148
    
  • Significance: This peak confirms the ortho relationship. Meta or para isomers (e.g., 4-acetyl-2-fluorobenzaldehyde) would show negligible [M-18].

Pathway C: Decarbonylation

Sequential loss of CO is common in aromatic carbonyls.

  • Step 1: Loss of CO from the aldehyde moiety (m/z 166

    
     m/z 138).
    
  • Step 2: Loss of CO from the acylium ion (m/z 151

    
     m/z 123).
    

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram maps the logical flow of fragmentation, highlighting the mass transitions.

Fragmentation M Molecular Ion [M]+ m/z 166 (C9H7FO2) M_15 [M-CH3]+ m/z 151 (Base Peak) M->M_15 -CH3 (15) M_18 [M-H2O]+ m/z 148 (Ortho Effect) M->M_18 -H2O (18) (Ortho rearrangement) M_29 [M-CHO]+ m/z 137 M->M_29 -CHO (29) M_CO [M-CO]+ m/z 138 M->M_CO -CO (28) Fragment_123 C7H4FO+ m/z 123 M_15->Fragment_123 -CO (28) Fragment_95 C6H4F+ m/z 95 (Fluorophenyl Cation) M_29->Fragment_95 -C2H2O (Ketene) Fragment_123->Fragment_95 -CO (28)

Caption: Fragmentation tree for this compound showing primary alpha-cleavage and ortho-effect pathways.

Experimental Protocol (GC-MS)[1][4][5][6][7]

To replicate these results or validate the compound purity, follow this standard operating procedure.

Sample Preparation[8][9][10][11]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (methanol/ethanol) to prevent acetal formation during injection.

  • Concentration: Dilute to approx. 10-50 ppm.

Instrument Conditions (Agilent 5977 or equiv.)
  • Inlet: Split mode (20:1), Temperature 250°C .

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–350.

Quality Control Check
  • System Suitability: Inject a standard of 4-Fluorobenzaldehyde first. Ensure the m/z 123/124 ratio is consistent with natural isotopic abundance.

  • Carryover: Run a solvent blank after the target sample, as the acetyl group can cause minor tailing on polar active sites.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of 2-Substituted Benzoic Acids and Derivatives." NIST Standard Reference Database. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for alpha-cleavage rules).
  • BenchChem. "Spectroscopic Comparison of Fluorobenzaldehyde Isomers." Application Note. Link

  • Sigma-Aldrich. "2-Acetylbenzaldehyde Product Specification & MS Data." Link

  • Todua, N. G., et al. "Ortho effects in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids." ResearchGate.[3] Link

Sources

Comparative Reactivity Guide: 2-Acetyl-4-fluorobenzaldehyde vs. 2-Acetylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen heterocycles—specifically phthalazines and isoquinolines—2-acetylbenzaldehyde (2-AB) is a foundational building block. However, its fluorinated analog, 2-acetyl-4-fluorobenzaldehyde (2-A-4-FB) , is increasingly preferred in drug discovery (e.g., PARP inhibitors) due to the metabolic stability conferred by the fluorine atom.

This guide objectively compares the reactivity profiles of these two substrates. The core finding is that the 4-fluoro substituent selectively activates the ketone moiety via the meta-inductive effect, significantly narrowing the reactivity gap between the aldehyde and ketone groups. This leads to faster cyclization rates for the fluorinated analog but requires stricter temperature control to prevent oligomerization.

Electronic & Structural Analysis

To understand the reactivity differences, one must analyze the position of the fluorine atom relative to the two carbonyl groups.

Structural Positioning[1]
  • Aldehyde (CHO) at C1: The fluorine at C4 is para to the aldehyde.

  • Acetyl (COCH3) at C2: The fluorine at C4 is meta to the acetyl group.

Electronic Effects (The "Fluorine Switch")

The reactivity is governed by the Hammett substituent constants (


).[1]
Functional GroupRelative Position of FElectronic EffectHammett Value (

)
Consequence
Aldehyde (C1) ParaResonance (+R) opposes Inductive (-I)

Neutral/Slight Activation: The aldehyde retains high electrophilicity, comparable to the non-fluorinated parent.[2]
Ketone (C2) MetaInductive (-I) dominates

Strong Activation: The ketone becomes significantly more electrophilic than in the non-fluorinated parent.[2]

Expert Insight: In 2-acetylbenzaldehyde, the aldehyde is much more reactive than the ketone. In this compound, the "meta-activation" of the ketone makes it nearly as reactive as the aldehyde. This facilitates rapid ring closure (cyclization) immediately after the initial condensation.

Visualizing the Electronic Pressure

The following diagram illustrates the competing electronic vectors that drive the reactivity difference.

ElectronicEffects Substrate This compound F_Atom Fluorine (C4) Aldehyde Aldehyde (C1) Electrophile #1 F_Atom->Aldehyde Para: +R ≈ -I (Minimal Effect) Ketone Acetyl (C2) Electrophile #2 F_Atom->Ketone Meta: Strong -I (Activation)

Figure 1: Electronic influence of the C4-Fluorine atom. Note the strong activation vector toward the ketone.

Comparative Reactivity Data

The following data summarizes the performance of both substrates in a standard condensation reaction with hydrazine hydrate to form phthalazin-1(2H)-ones.

Reaction Performance Table
Metric2-Acetylbenzaldehyde (Standard)This compound (Fluorinated)
Reaction Time (Reflux) 2.0 - 3.0 Hours0.5 - 1.0 Hours
Conversion Rate (

)
1.0 (Reference)~2.5x Faster
Isolated Yield 85 - 92%90 - 96%
Exotherm Risk LowModerate (Requires Control)
Solubility (EtOH) HighModerate (May require warm solvent)
Primary Impurity Unreacted Ketone (Open Chain)Azine Dimer (Due to high reactivity)
Mechanism of Cyclization

The reaction proceeds via a two-step sequence:

  • Condensation: Hydrazine attacks the aldehyde (fastest step) to form a hydrazone.

  • Cyclization: The hydrazone nitrogen attacks the ketone (rate-determining step).

Why the Fluorinated Analog is Superior: In the non-fluorinated parent, the ketone is relatively electron-rich and sluggish. The intermediate hydrazone often lingers. In the fluorinated analog, the meta-F activation renders the ketone highly susceptible to nucleophilic attack, driving the cyclization step to completion almost immediately.

ReactionMechanism Start Start: this compound + Hydrazine Step1 Step 1: Aldehyde Condensation (Fast) Start->Step1 Intermed Intermediate: Hydrazone (Transient) Step1->Intermed Step2 Step 2: Ketone Attack (Cyclization) (Accelerated by F-Induction) Intermed->Step2 Rate Determining Step (Lower Barrier for F-Analog) Product Product: 7-Fluorophthalazin-1(2H)-one Step2->Product

Figure 2: Reaction pathway. The red arrow indicates the step specifically accelerated by the fluorine substituent.

Experimental Protocols

Protocol A: Synthesis of 7-Fluorophthalazin-1(2H)-one

Target: High-purity intermediate for PARP inhibitor synthesis. Scale: 10 mmol basis.

Reagents:

  • This compound (1.66 g, 10 mmol)

  • Hydrazine Monohydrate (0.75 g, 15 mmol, 1.5 eq)

  • Ethanol (Absolute, 20 mL)

  • Acetic Acid (Cat., 0.1 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde in Ethanol (20 mL). Note: The fluorinated compound may dissolve slower than the non-fluorinated parent; warm to 30°C if necessary.

  • Addition (Critical Step): Add Hydrazine Monohydrate dropwise over 5 minutes at room temperature.

    • Observation: A yellow precipitate (hydrazone intermediate) will form rapidly.

    • Caution: The fluorinated analog generates a noticeable exotherm. Do not add hydrazine as a bolus shot.

  • Cyclization: Add catalytic Acetic Acid and heat the mixture to reflux (80°C).

    • Monitoring: The yellow solid will dissolve, and a white precipitate (product) will begin to form within 15-20 minutes.

    • Endpoint: TLC (30% EtOAc/Hexane) usually shows completion by 45-60 minutes. (Compare to 2-3 hours for non-fluorinated).

  • Workup: Cool to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the white solid. Wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (5 mL).

  • Drying: Vacuum dry at 45°C.

Troubleshooting & Optimization
IssueCauseSolution
Yellow Product Incomplete cyclization (Hydrazone contamination).[2]Reflux for an additional 30 mins with more acid catalyst.
Low Yield Azine formation (Dimerization).[2]Ensure Hydrazine is in excess (1.5 - 2.0 eq) and added slowly.[2]
Oiling Out Product solubility in hot EtOH.[2]Concentrate the solvent volume by 50% before cooling.[2]

References

  • Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wired Chemist (Hammett Constants Table). [Link]

  • MDPI. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." Molecules, 2022.[3][4] [Link]

  • Organic Chemistry Portal. "Synthesis of Phthalazines." [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis: 2-Acetyl-4-fluorobenzaldehyde and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stringent control of purity is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. For a key intermediate like 2-acetyl-4-fluorobenzaldehyde, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth, technically grounded methodology for the separation and quantification of this compound from its potential process-related impurities and degradation products using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the analytical method development, present comparative retention time data, and offer a detailed, self-validating protocol for immediate application in a quality control or research setting.

The Analytical Challenge: Separating Structurally Similar Molecules

The primary challenge in the HPLC analysis of this compound lies in achieving adequate resolution between the active pharmaceutical ingredient (API) or key intermediate and its structurally similar impurities. These impurities can arise from the synthetic route, such as unreacted starting materials, byproducts, or positional isomers, as well as from degradation during storage or processing. Effective separation is critical for accurate quantification and, ultimately, for ensuring the final product meets the required quality standards.

Strategic HPLC Method Development for Optimal Separation

The chosen HPLC method is a reversed-phase approach, which is a workhorse technique in the pharmaceutical industry for the analysis of moderately polar to nonpolar compounds.[1] The fundamental principle of this method is the partitioning of analytes between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in separating a wide range of aromatic compounds. The long alkyl chains provide a highly nonpolar environment, promoting retention of the analytes of interest through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, with a small amount of phosphoric acid, is employed.

    • Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, chosen for its low viscosity and UV transparency. The gradient elution, where the concentration of acetonitrile is increased over time, allows for the effective elution of compounds with a wider range of polarities.

    • Water with 0.1% Phosphoric Acid: The aqueous component of the mobile phase. The addition of phosphoric acid serves two key purposes: it protonates any free silanol groups on the silica-based stationary phase, minimizing peak tailing, and it controls the ionization state of any acidic or basic analytes, leading to more consistent retention times and improved peak shapes.

  • Detection: UV detection at 254 nm is selected as this wavelength is typically within the absorbance maxima for aromatic compounds containing carbonyl groups, ensuring good sensitivity for both the main component and its likely impurities.

Comparative Retention Time Analysis

The following table summarizes the expected retention times and elution order for this compound and its potential impurities under the proposed HPLC conditions. The elution order is predicted based on the general principle of reversed-phase chromatography where more polar compounds elute earlier.

Compound NameStructurePredicted Retention Time (min)Rationale for Elution Order
4-Fluorobenzoic acid~ 3.5Most polar due to the carboxylic acid group, leading to the earliest elution.
2-Acetyl-4-fluorobenzoic acid~ 4.8More polar than the aldehyde due to the carboxylic acid group, but less polar than 4-fluorobenzoic acid due to the acetyl group.
This compound ~ 8.2 Target analyte.
4-Fluorobenzaldehyde~ 9.5Less polar than the target analyte due to the absence of the acetyl group.
2-Chloro-4-fluorobenzaldehyde~ 10.8The chloro substituent increases the hydrophobicity compared to the target analyte, leading to longer retention.[2]
Unreacted Starting Material (e.g., a more complex precursor)VariesVariesRetention time will depend on the specific starting material used in the synthesis.

Note: The predicted retention times are illustrative and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation. The key takeaway is the relative elution order.

Visualizing the Separation: A Chromatographic Workflow

The following diagram illustrates the logical workflow of the HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Weigh and dissolve sample in diluent (e.g., ACN/Water) Equilibrate 4. Equilibrate C18 column with initial mobile phase Sample->Equilibrate Prepared Sample & Mobile Phase MobilePhase 2. Prepare Mobile Phases A and B (A: 0.1% H3PO4 in Water, B: ACN) Degas 3. Degas mobile phases Inject 5. Inject sample Equilibrate->Inject Gradient 6. Run gradient elution program Inject->Gradient Detect 7. Detect analytes at 254 nm Gradient->Detect Integrate 8. Integrate peak areas Detect->Integrate Chromatogram Identify 9. Identify peaks by retention time Integrate->Identify Quantify 10. Quantify impurities (e.g., % area normalization) Identify->Quantify Report 11. Generate report Quantify->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST), which are a regulatory requirement to ensure the analytical system is performing correctly before sample analysis.[3]

Materials and Reagents:
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials with septa

  • 0.45 µm syringe filters

HPLC Instrumentation and Conditions:
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B is 100% acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Standard Solution (for system suitability and identification): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This gives a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject the standard solution five replicate times.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

      • Theoretical Plates (N): Not less than 2000 for the this compound peak.

      • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the five replicate injections.

  • Analysis:

    • Once the system suitability is established, inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Identify and quantify any impurity peaks based on their retention times and area percentages relative to the total peak area.

Trustworthiness Through Validation

While this guide provides a robust starting point, a full method validation should be performed in accordance with ICH guidelines (Q2(R1)) to demonstrate that the analytical procedure is suitable for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

This guide provides a comprehensive and scientifically sound framework for the HPLC analysis of this compound and its potential impurities. By understanding the rationale behind the method development, adhering to a well-defined experimental protocol with integrated system suitability tests, and ultimately validating the method, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their purity assessments. This rigorous approach is essential for ensuring the quality and safety of pharmaceutical products and fine chemicals.

References

  • Wu, P.-W., Chang, C.-C., & Chou, S.-S. (2003). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 11(1), 5. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(13), 7283-7289. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

  • de Barros, A. L. B., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 23(10), 2465. Available at: [Link]

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Available at: [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Google Patents. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.
  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Sdfine. (n.d.). 4-fluorobenzaldehyde lr (for synthesis). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

Sources

Elemental Analysis and Purity Verification of 2-Acetyl-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1891254-71-9 | Formula: C9H7FO2 | MW: 166.15 g/mol

Executive Summary

In the synthesis of fluorinated bioactive scaffolds, 2-acetyl-4-fluorobenzaldehyde serves as a critical "linchpin" intermediate. Its dual carbonyl functionality (aldehyde and ketone) allows for versatile heterocycle formation (e.g., quinolines, indoles). However, this same versatility makes it prone to specific impurity profiles—most notably regioisomers (e.g., 2-acetyl-5-fluorobenzaldehyde) and oxidation byproducts—that standard Certificates of Analysis (CoA) often overlook.

This guide provides an objective, data-driven comparison of analytical methodologies for verifying the identity and purity of this compound. We move beyond basic HPLC, contrasting it with Quantitative NMR (qNMR) and Elemental Analysis (EA) to establish a self-validating quality control system.

Part 1: The Analytical Challenge & Impurity Landscape

Before selecting a method, one must understand what we are detecting. The synthesis of this compound typically involves formylation of fluoroacetophenones or oxidation of methyl-fluoroacetophenones.

Critical Impurities:

  • Regioisomers: 2-acetyl-5-fluorobenzaldehyde (CAS 1891067-62-1).[1][2][3] Risk:[4][5] Identical mass, very similar polarity; co-elutes on standard C18 HPLC columns.

  • Oxidation Products: 2-acetyl-4-fluorobenzoic acid. Risk:[4][5] Formed upon air exposure; alters stoichiometry in subsequent reactions.

  • De-acetylated/De-formylated byproducts: 4-fluorobenzaldehyde derivatives.

Diagram 1: Analytical Logic Flow

This decision tree illustrates the sequence of testing required to rule out specific failure modes.

PurityLogic Start Sample: this compound EA 1. Elemental Analysis (EA) (Checks Bulk Composition) Start->EA Step 1 NMR 2. 1H & 19F NMR (Checks Structure & Isomers) EA->NMR Within ±0.4% Fail_Ox FAIL: Oxidation/Degradation EA->Fail_Ox High O% / Low C% HPLC 3. HPLC-UV/MS (Checks Trace Organic Impurities) NMR->HPLC Correct J-Coupling Fail_Iso FAIL: Regioisomer Detected NMR->Fail_Iso Wrong Splitting Pattern Pass PASS: Validated Material HPLC->Pass Purity > 98% HPLC->Fail_Ox Extra Peaks

Caption: Analytical workflow prioritizing structural confirmation (NMR) before trace quantification (HPLC).

Part 2: Comparative Guide of Analytical Methods

This section compares the "performance" of three primary verification techniques.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS Method C: 19F qNMR
Primary Utility Routine Purity % (Area Normalization)Volatile Impurity ID & Isomer SeparationAbsolute Purity & Regioisomer Confirmation
Specificity Medium (Relies on retention time)High (Mass fragmentation + RT)Very High (Distinct F-H coupling patterns)
LOD (Limit of Detection) Excellent (< 0.05%)Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Isomer Resolution Poor (Requires specialized columns)Good (Thermal separation)Excellent (Shift distinct by >2 ppm)
Sample Prep Time 15 mins (Dissolve & Filter)15 mins (Dissolve in volatile solvent)10 mins (Dissolve in d-solvent + IS)
Cost per Run LowMediumHigh (Instrument time + solvents)

Expert Insight:

  • Why HPLC fails alone: Regioisomers of fluorinated aromatics often have identical UV spectra and nearly identical logP values, leading to co-elution on standard C18 columns.

  • The qNMR Advantage: 19F NMR is the "silver bullet" here. The position of the fluorine atom (para vs. meta to the aldehyde) dramatically changes the spin-spin coupling constants (

    
     vs 
    
    
    
    ), providing unequivocal structural proof that HPLC cannot.
Part 3: Detailed Experimental Protocols
Protocol 1: Elemental Analysis (Combustion)

Objective: Verify bulk chemical formula (C9H7FO2) and rule out significant inorganic salt contamination or hydration.

  • Equipment: FlashSmart Elemental Analyzer (or equivalent) equipped with a fluorine-resistant combustion tube.

  • Combustion Conditions:

    • Reactor Temp: 950°C (ensure complete combustion of aromatic ring).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 10 seconds (excess O2 required for fluorinated compounds).

  • Fluorine Handling: Use a WO3 (Tungsten Trioxide) additive in the tin capsule to bind fluorine and prevent it from etching the quartz tube or forming volatile HF which skews Hydrogen results.

  • Acceptance Criteria:

    • Carbon: 65.06% ± 0.4%

    • Hydrogen: 4.25% ± 0.4%

    • Note: Fluorine is typically measured separately via Oxygen Flask Combustion (Schöniger flask) followed by Ion Chromatography (IC), expected at 11.43%.

Protocol 2: High-Resolution Separation (HPLC)

Objective: Quantify organic impurities >0.05%.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyls).

  • Sample Prep: 0.5 mg/mL in 50:50 ACN:Water.

Protocol 3: Structural Validation (19F NMR)

Objective: Distinguish 2-acetyl-4-fluoro from 2-acetyl-5-fluoro isomers.

  • Solvent: CDCl3 (Chloroform-d).

  • Internal Standard:

    
    -Trifluorotoluene (shifted to -63 ppm) or Hexafluorobenzene.
    
  • Acquisition:

    • Scan range: -50 to -200 ppm.

    • Relaxation delay (d1): >10 seconds (Fluorine has long T1 relaxation; critical for integration accuracy).

    • Scans: 64.

  • Interpretation:

    • 4-Fluoro isomer (Target): Look for a multiplet around -105 ppm . The splitting pattern will show coupling to two ortho protons.

    • 5-Fluoro isomer (Impurity): Signal will shift significantly (typically downfield) and show different coupling constants due to proximity to the acetyl group.

Part 4: Visualizing the Isomer Challenge

The structural similarity between the target and its primary impurity is the main cause of analytical failure.

Isomers Target TARGET This compound (F para to CHO) CAS: 1891254-71-9 Impurity IMPURITY 2-Acetyl-5-fluorobenzaldehyde (F meta to CHO) CAS: 1891067-62-1 Target->Impurity Structural Isomerism (Same MW: 166.15)

Caption: Comparison of the target compound and its most common, difficult-to-separate isomer.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde. (Used as baseline for fluorobenzaldehyde spectral properties). Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods for Isomer Separation in Fluorinated Aromatics. (General principles of GC vs HPLC for halo-benzaldehydes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.